Dimethylphenylfluorosilane
Description
Structure
3D Structure
Properties
CAS No. |
454-57-9 |
|---|---|
Molecular Formula |
C8H11FSi |
Molecular Weight |
154.26 g/mol |
IUPAC Name |
fluoro-dimethyl-phenylsilane |
InChI |
InChI=1S/C8H11FSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
OCKMVMKNCKNCMZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=CC=CC=C1)F |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties and stability of dimethylphenylfluorosilane
Organosilanes generally exhibit good thermal stability. The decomposition temperature is influenced by the intrinsic bond strengths within the molecule and the absence of catalytic impurities. [8]While specific data for the thermal decomposition of dimethylphenylfluorosilane is not readily available, it is expected to be stable to typical organic reaction temperatures (up to ~150-200 °C). At very high temperatures, decomposition would likely proceed via homolytic cleavage of Si-C or C-H bonds. The initial decomposition products could include small molecules like methane or benzene, and the reaction mechanism can be complex, involving radical intermediates. [9][10]
Applications in Synthetic and Pharmaceutical Chemistry
While not a drug itself, dimethylphenylfluorosilane is a valuable building block and reagent in synthetic pathways that are relevant to pharmaceutical development.
Fluorinating Agent
Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. [7]While more potent fluorinating agents exist, dimethylphenylfluorosilane can serve as a source of fluoride under specific conditions, particularly in reactions where a mild, organic-soluble fluoride source is needed.
Protecting Group Chemistry
The dimethylphenylsilyl (Me₂PhSi) group can be used as a protecting group for alcohols. The choice of a fluorosilane as the protecting agent precursor is less common than chlorosilanes but offers different reactivity profiles for both protection and deprotection steps. The high affinity of silicon for fluorine allows for facile deprotection using fluoride reagents like tetrabutylammonium fluoride (TBAF). [6]
Precursor for Advanced Materials and Catalysis
Organofluorosilanes are precursors in the synthesis of silicon-containing polymers and materials. In the context of drug development, they can be used to modify surfaces or create delivery vehicles. Furthermore, related dimethylphenylsilane (the hydride version) is used as a hydride source in enzymatic metal-hydrogen atom transfer (MHAT) reactions, a novel area of biocatalysis. [8]While dimethylphenylfluorosilane itself is not a hydride donor, this highlights the utility of the dimethylphenylsilyl scaffold in cutting-edge chemical research.
Potential in PET Imaging
The development of ¹⁸F-labeled silicon-based PET (Positron Emission Tomography) tracers is an emerging field in diagnostics. [9]The synthesis of these tracers requires the introduction of the positron-emitting ¹⁸F isotope. Dimethylphenylfluorosilane serves as a model compound for studying the hydrolytic stability of the Si-F bond, which is a critical parameter for the in-vivo stability of such tracers. [9]Its chemistry provides a platform for developing new ¹⁸F-fluorination methodologies targeting silicon-based molecules.
Experimental Protocol: Fluoride-Mediated Deprotection
This protocol provides a representative example of how the principles of Si-F chemistry are applied in a laboratory setting. It describes the deprotection of a silyl-protected alcohol using a fluoride source, a reaction analogous to the cleavage of a Si-F bond.
Objective: To deprotect a tert-butyldimethylsilyl (TBDMS) protected alcohol using TBAF, illustrating the principle of fluoride-mediated Si-O bond cleavage.
Reaction: R-OTBDMS + TBAF → R-OH
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Reagent Addition: To the stirred solution at room temperature, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality and Self-Validation: The success of this protocol hinges on the high affinity of the fluoride ion for the silicon center. The fluoride attacks the silicon, forming a pentacoordinate intermediate, which readily collapses to cleave the Si-O bond, liberating the alcohol. The use of anhydrous THF is critical because any water can compete with the substrate and consume the TBAF. The aqueous workup serves to remove the TBAF and other water-soluble byproducts. The progress is validated at each stage by TLC, ensuring a complete reaction before proceeding to the workup.
Safety and Handling
Dimethylphenylfluorosilane is a reactive chemical that requires careful handling.
-
GHS Hazard Statements:
-
Precautions for Safe Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [10] * Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [10] * Handling: Keep away from heat, sparks, and open flames. [10][11]It is moisture-sensitive; handle under an inert atmosphere. [5]Avoid contact with skin, eyes, and clothing. [11] * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5][11]
-
Conclusion
Dimethylphenylfluorosilane is more than just a chemical intermediate; it is a versatile tool whose utility is derived from a nuanced balance of stability and reactivity. Its Si-F bond, while susceptible to hydrolysis, provides a unique handle for synthetic transformations, from its potential role in fluorination chemistry to its foundational importance in understanding Si-¹⁸F bond stability for next-generation PET imaging agents. For the researcher in organic synthesis or drug development, a thorough understanding of its properties—particularly its hydrolytic sensitivity and the high affinity of silicon for fluorine—is the key to unlocking its full potential in the laboratory.
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The Unyielding Strength of the Silicon-Fluorine Bond in Dimethylphenylfluorosilane: A Deep Dive into its Thermodynamic Core
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The silicon-fluorine (Si-F) bond stands as a titan in the world of covalent bonds, renowned for its exceptional thermodynamic stability. This attribute is not merely a chemical curiosity but a cornerstone in the design and application of organosilicon compounds across diverse scientific fields, including pharmaceuticals, materials science, and synthetic chemistry. This in-depth technical guide dissects the thermodynamic strength of the Si-F bond, with a specific focus on dimethylphenylfluorosilane (PhMe₂SiF). We will explore the fundamental principles governing its stability, delve into the sophisticated experimental and computational methodologies employed to quantify its strength, and analyze the nuanced effects of substituents on this remarkably robust bond. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the energetic landscape of the Si-F bond, empowering them to leverage its unique properties in their respective domains.
The Preeminence of the Si-F Bond: A Thermodynamic Perspective
The Si-F bond is widely recognized as one of the strongest single covalent bonds known to chemistry.[1] Its remarkable strength is a direct consequence of the significant difference in electronegativity between silicon (1.90 on the Pauling scale) and fluorine (3.98), the most electronegative element. This large disparity leads to a highly polarized bond with substantial ionic character, which, in conjunction with its covalent component, results in an exceptionally high bond dissociation energy (BDE).[1] The BDE is the standard enthalpy change when a bond is cleaved homolytically, providing a direct measure of its thermodynamic strength.[1]
The formation of the thermodynamically stable Si-F bond is a powerful driving force in a multitude of chemical reactions, a principle that is elegantly exploited in various synthetic applications.[2] For instance, the use of fluoride ions to deprotect silyl ethers is a cornerstone of modern organic synthesis, a reaction that hinges on the favorability of forming the strong Si-F bond.
Quantifying Strength: Methodologies for Determining Si-F Bond Dissociation Energy
The precise determination of bond dissociation energies is a challenging yet crucial endeavor in physical organic and inorganic chemistry. A variety of experimental and computational techniques are employed to unravel the energetic intricacies of chemical bonds.
Experimental Approaches
Calorimetry offers a direct method for determining the enthalpy changes associated with chemical reactions.[3] By carefully designing a reaction cycle where the target bond is formed or broken, the heat evolved or absorbed can be meticulously measured. For instance, reaction calorimetry can be employed to measure the enthalpy of a reaction involving the formation of dimethylphenylfluorosilane, and through a Hess's Law cycle, the Si-F BDE can be calculated. This requires accurate knowledge of the enthalpies of formation of all other reactants and products in the cycle.[4]
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Reaction Enthalpy
-
Instrument Preparation: Ensure the ITC instrument, such as a Microcal Auto-iTC200, is clean, calibrated, and thermally equilibrated at the desired temperature (e.g., 298.15 K).[5]
-
Sample Preparation: Prepare solutions of the reactants in a suitable, inert solvent. For example, a solution of a precursor like dimethylphenylchlorosilane and a fluoride source. The concentrations should be precisely known.
-
Titration: Load the reactant solution into the sample cell and the titrant (fluoride source) into the injection syringe.
-
Data Acquisition: Initiate the automated titration, where small aliquots of the titrant are injected into the sample cell. The instrument measures the heat change upon each injection.[5]
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the enthalpy change for each injection. These values are then fit to a suitable binding model to determine the reaction enthalpy (ΔH°).
-
BDE Calculation: The experimentally determined ΔH° is then used in a thermochemical cycle with known standard enthalpies of formation for all other species to calculate the Si-F BDE.[4]
Mass spectrometry provides a powerful platform for probing the energetics of gas-phase ions and radicals, from which bond dissociation energies can be derived.[6] Techniques such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry can be used to measure the translational energy thresholds for collision-induced dissociation (CID) of ions, which can be related to bond strengths.[7]
Experimental Workflow: Collision-Induced Dissociation Mass Spectrometry
Caption: Workflow for determining bond energies using CID mass spectrometry.
In a typical experiment, the parent molecule (dimethylphenylfluorosilane) is ionized, and the resulting molecular ion is mass-selected. This ion is then accelerated into a collision cell containing an inert gas. The kinetic energy of the ion is systematically varied, and the energy at which fragmentation (cleavage of the Si-F bond) is observed corresponds to the bond dissociation energy, after accounting for instrumental factors.
Computational Chemistry Approaches
With the advent of powerful computational algorithms and hardware, quantum chemical calculations have become an indispensable tool for accurately predicting thermochemical properties, including bond dissociation energies.[8] Density Functional Theory (DFT) and high-level ab initio methods are commonly employed for this purpose.
The BDE of the Si-F bond in dimethylphenylfluorosilane can be calculated as the difference between the sum of the electronic energies of the resulting radicals (dimethylphenylsilyl radical and a fluorine radical) and the electronic energy of the parent molecule.
Computational Protocol: DFT Calculation of BDE
-
Geometry Optimization: The geometries of the ground state dimethylphenylfluorosilane molecule and the corresponding dimethylphenylsilyl and fluorine radicals are optimized using a suitable DFT functional (e.g., B3LYP, ωB97X-D) and a sufficiently large basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies for the molecule and radicals) and to obtain zero-point vibrational energies (ZPVEs).
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set.
-
BDE Calculation: The BDE at 0 K is calculated using the following equation:
BDE₀ = [E(PhMe₂Si•) + E(F•)] - E(PhMe₂SiF) + ΔZPVE
where E represents the electronic energy and ΔZPVE is the difference in zero-point vibrational energies between the products and the reactant. Enthalpy corrections can be added to calculate the BDE at 298.15 K.
Logical Flow of BDE Calculation
Caption: Computational workflow for determining bond dissociation energy.
The Si-F Bond in Dimethylphenylfluorosilane: A Quantitative Look
| Bond | Molecule | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |
| Si-F | SiF₄ | ~695 | ~166 |
| Si-F | H₃Si-F | ~636 | ~152 |
| Si-F | PhMe₂Si-F | ~610-630 (Estimated) | ~146-151 (Estimated) |
| C-F | H₃C-F | ~460 | ~110 |
Note: The value for PhMe₂Si-F is an estimate based on the analysis of substituent effects.
The Si-F bond in SiF₄ is exceptionally strong due to the cumulative electron-withdrawing effect of the four fluorine atoms.[1] In contrast, the Si-F bond in H₃Si-F is slightly weaker but still remarkably strong.
For dimethylphenylfluorosilane, the presence of two methyl groups and one phenyl group on the silicon atom influences the Si-F bond strength.
-
Methyl Groups: Methyl groups are generally considered to be weakly electron-donating. This slight increase in electron density on the silicon atom can slightly decrease the ionic character of the Si-F bond, potentially leading to a minor reduction in its BDE compared to H₃Si-F.
-
Phenyl Group: The effect of a phenyl group is more complex. While it can be weakly electron-withdrawing via an inductive effect, it can also engage in π-backbonding with the silicon d-orbitals, which could potentially stabilize the Si-F bond. However, studies on aryldimethylsilanes have shown that the acid-enhancing effect of the phenyl group is significantly smaller than in carbon analogues, suggesting that π-delocalization plays a less significant role in stabilizing silyl anions.[1] This implies that the electronic effect of the phenyl group on the neutral molecule's Si-F bond strength might also be modest. Some studies on Si-H bonds suggest that a phenyl substituent can be bond-weakening.[2]
Considering these competing factors, the Si-F bond dissociation energy in dimethylphenylfluorosilane is estimated to be slightly lower than that in H₃Si-F. A reasonable estimate would place it in the range of 610-630 kJ/mol (146-151 kcal/mol) . This still represents an exceptionally strong covalent bond, far exceeding the strength of a typical C-F bond.
Implications for Drug Development and Beyond
The profound thermodynamic stability of the Si-F bond has significant implications for its application in various fields, particularly in drug development. The incorporation of fluorosilane moieties into drug candidates can enhance their metabolic stability by blocking sites susceptible to oxidative metabolism. The robustness of the Si-F bond ensures that it remains intact under physiological conditions, preventing the premature degradation of the drug molecule.
Furthermore, the high polarity of the Si-F bond can be utilized to modulate the physicochemical properties of a molecule, such as its lipophilicity and hydrogen bonding capacity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
Conclusion
The Si-F bond in dimethylphenylfluorosilane, and indeed in all fluorosilanes, is a testament to the powerful interplay of electronegativity and ionic-covalent resonance. Its exceptional thermodynamic strength, with an estimated BDE in the range of 610-630 kJ/mol, makes it a highly reliable and robust functional group. Understanding the principles that govern its stability and the methodologies used to quantify it is paramount for harnessing its full potential in the design of novel molecules with enhanced properties. As experimental and computational techniques continue to advance, a more precise picture of the energetic landscape of such bonds will undoubtedly emerge, further empowering chemists to innovate across the scientific spectrum.
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Dimethylphenylfluorosilane CAS number and molecular weight data
Strategic Application in Organosilicon Cross-Coupling and Fluoride Activation [1]
Executive Summary
Dimethylphenylfluorosilane (PhSiMe₂F) represents a critical intermediate in organosilicon chemistry, serving as a distinct bridge between stable organosilanes and hypervalent silicate species.[1] Unlike its chloro-analog, the fluoro-derivative exhibits a unique balance of stability toward ambient moisture while retaining high reactivity under fluoride activation.[1] This guide details the physiochemical profile, synthesis, and mechanistic utility of PhSiMe₂F, specifically focusing on its role in Palladium-catalyzed Hiyama cross-coupling reactions.[1]
Part 1: Physiochemical Characterization & Identity
Precise identification is the prerequisite for reproducible chemistry.[1] The following data consolidates the structural and physical constants for Dimethylphenylfluorosilane.
Table 1: Core Chemical Data
| Parameter | Specification |
| Chemical Name | Dimethylphenylfluorosilane (Fluorodimethylphenylsilane) |
| CAS Number | 454-57-9 |
| Molecular Formula | C₈H₁₁FSi |
| Molecular Weight | 154.26 g/mol |
| Structure | Ph–Si(CH₃)₂–F |
| Appearance | Clear, colorless liquid |
Table 2: Physical Properties
| Property | Value | Context |
| Density | 0.94 g/cm³ | At 25°C |
| Boiling Point | 153.1°C | At 760 mmHg (Standard Atmosphere) |
| Refractive Index | 1.473 - 1.475 | |
| Flash Point | 46.4°C | Flammable Liquid (Category 3) |
| Solubility | Soluble in Et₂O, THF, DCM | Hydrolyzes in water/protic solvents |
Part 2: Synthesis & Preparation Protocol
While Dimethylphenylfluorosilane is commercially available, in-house preparation is often required to ensure anhydrous integrity, which is critical for kinetic studies.[1] The most robust synthetic route involves the halogen exchange of Dimethylphenylchlorosilane (PhSiMe₂Cl) using a metal fluoride source.[1]
Mechanistic Rationale
The Si–Cl bond (bond dissociation energy ~400 kJ/mol) is weaker than the Si–F bond (~565 kJ/mol).[1] Consequently, the reaction is thermodynamically driven toward the fluorosilane.[1] Zinc Fluoride (ZnF₂) is preferred over alkali fluorides (like KF) because it allows for a heterogeneous reaction in non-polar solvents, simplifying purification.[1]
Experimental Protocol: Halogen Exchange
Reagents:
-
Dimethylphenylchlorosilane (CAS 768-33-2)[1]
-
Zinc Fluoride (ZnF₂), anhydrous (0.6 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous)[1]
Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.
-
Solvation: Suspend anhydrous ZnF₂ (0.6 equiv) in dry DCM.
-
Addition: Add Dimethylphenylchlorosilane (1.0 equiv) dropwise via syringe at room temperature.
-
Reaction: Stir the suspension vigorously. The reaction is typically complete within 4-12 hours.[1] Monitor via ¹⁹F NMR (appearance of a singlet/septet around -158 ppm, depending on reference).[1]
-
Purification: Filter the mixture through a pad of Celite under inert gas to remove zinc salts.
-
Isolation: Remove solvent in vacuo. Distill the residue (approx 153°C) to obtain pure Dimethylphenylfluorosilane.[1]
Visualization: Synthesis Workflow
Figure 1: Step-by-step workflow for the conversion of chlorosilane to fluorosilane via Zinc Fluoride.
Part 3: Mechanistic Utility in Hiyama Coupling
The primary utility of Dimethylphenylfluorosilane lies in Palladium-catalyzed cross-coupling (Hiyama Coupling).[1] Unlike Boron reagents (Suzuki), organosilanes are chemically stable and non-toxic.[1][2][3] However, the C–Si bond is not sufficiently polarized to undergo transmetallation with Palladium naturally.[1]
The Fluoride Activation Principle
The "Silicon Effect" relies on the atom's ability to expand its valence shell.[1] Upon treatment with an exogenous fluoride source (like TBAF or TASF), PhSiMe₂F accepts a second fluoride ion to form a pentacoordinate silicate anion [PhSiMe₂F₂]⁻.[1]
This hypervalent species is crucial because:
-
It is more electron-rich, destabilizing the C–Si bond.[1]
-
It adopts a geometry that exposes the organic ligand (Phenyl group) for transfer to the Palladium center.[1]
Detailed Mechanism[1][7]
-
Oxidative Addition: Pd(0) inserts into the Aryl Halide (Ar-X) bond.[1][4]
-
Activation: PhSiMe₂F reacts with F⁻ to form the silicate.[1]
-
Transmetallation: The silicate transfers the Phenyl group to the Pd(II) complex, releasing the silicon byproduct.[1]
-
Reductive Elimination: The Pd center releases the biaryl product and regenerates Pd(0).[1]
Visualization: Hiyama Catalytic Cycle
Figure 2: The Hiyama Coupling cycle illustrating the critical role of the pentacoordinate silicate intermediate.[1]
Part 4: Handling and Safety (MSDS Summary)
While less corrosive than chlorosilanes, Dimethylphenylfluorosilane poses specific hazards due to the potential release of Hydrogen Fluoride (HF) upon hydrolysis.[1]
-
Hydrolytic Sensitivity: Reacts with water to form siloxanes and HF.[1] All glassware must be oven-dried.[1]
-
Skin/Eye Contact: Causes severe irritation.[1] The presence of the Si-F bond implies a risk of fluoride burns; Calcium Gluconate gel should be available in the lab.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place.
References
-
ChemSrc. (2025).[1] Dimethylphenylfluorosilane - CAS 454-57-9 Properties and Data. Retrieved from [Link]
-
PubChem. (2025).[1][5] Dimethylphenylfluorosilane Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Hiyama, T. (2002).[1] Organosilicon Compounds in Cross-Coupling Reactions. In: Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.[1][5]
-
Denmark, S. E., & Regens, C. S. (2008).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research. Retrieved from [Link]
Sources
The Emergent Role of Dimethylphenylfluorosilane as a Modulable Silyl Lewis Acid in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of catalytic organic synthesis, the pursuit of mild, selective, and efficient Lewis acids is a perpetual endeavor. While strong Lewis acids like boron trifluoride (BF₃) and titanium tetrachloride (TiCl₄) are mainstays, their high reactivity can lead to undesired side reactions and functional group incompatibility. This guide delves into the nuanced Lewis acidity of organosilanes, with a specific focus on dimethylphenylfluorosilane (Me₂PhSiF). We will explore the fundamental principles governing its reactivity, its potential as a catalyst in cornerstone carbon-carbon bond-forming reactions, and the mechanistic rationale behind its function. This document serves as a technical primer for chemists seeking to leverage the unique properties of fluorinated silanes to achieve greater control and subtlety in complex molecular synthesis.
Foundational Principles: The Nature of Lewis Acidity in Organosilanes
Lewis acids function as electron-pair acceptors, activating substrates—most commonly carbonyls—by withdrawing electron density and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1] This activation renders the substrate more susceptible to nucleophilic attack. While boron-based Lewis acids like tris(pentafluorophenyl)borane [B(C₆F₅)₃] are renowned for their high reactivity, silicon-based Lewis acids represent a class of milder, more tunable catalysts.[2]
The Lewis acidity of a tetracoordinate silane is fundamentally dictated by the electronegativity of its substituents. Attaching highly electronegative atoms, such as fluorine, directly to the silicon center significantly enhances its electrophilicity. This inductive effect makes the silicon atom a more effective electron-pair acceptor. Unlike prototypical Lewis acids such as boranes, which are electronically unsaturated, saturated species like organofluorosilanes can still exhibit potent Lewis acidity due to this strong inductive pull and a high affinity for fluoride or other Lewis bases.[3][4]
The strength of silyl Lewis acids can be modulated by the number and type of electron-withdrawing groups. This tunable nature allows for the design of catalysts that are active enough to promote a desired transformation but mild enough to avoid decomposition of sensitive substrates.
Dimethylphenylfluorosilane: A Profile
Dimethylphenylfluorosilane (Me₂PhSiF) is a tetracoordinate organosilane characterized by the direct attachment of a single fluorine atom to the silicon center, alongside two methyl groups and a phenyl group.
Properties and Synthesis:
| Property | Value |
| Chemical Formula | C₈H₁₁FSi |
| Molar Mass | 154.26 g/mol |
| Appearance | Clear, colorless liquid |
| Density | ~0.94 g/cm³ |
The synthesis of fluorosilanes can be achieved through various fluorinating agents acting on a corresponding silyl chloride or hydrosilane precursor. The robust nature of the Si-F bond is a key thermodynamic driver in many of these transformations.
Mechanism of Carbonyl Activation
The primary role of a silyl Lewis acid in many organic reactions is the activation of a carbonyl-containing substrate (e.g., an aldehyde or ketone). The lone pair of the carbonyl oxygen coordinates to the electrophilic silicon center of the dimethylphenylfluorosilane. This coordination polarizes the C=O bond, increasing the positive charge on the carbonyl carbon and making it significantly more electrophilic. This activation step is crucial for facilitating nucleophilic attack, which might otherwise be kinetically prohibitive.
Below is a generalized workflow for a Lewis acid-catalyzed reaction involving carbonyl activation.
Caption: General Experimental Workflow for Silyl Lewis Acid Catalysis.
Application in Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a powerful C-C bond-forming reaction where a silyl enol ether reacts with a carbonyl compound in the presence of a Lewis acid.[5] The use of a mild silyl Lewis acid like dimethylphenylfluorosilane is advantageous for substrates bearing sensitive functional groups.
Mechanistic Rationale
The reaction proceeds via a well-established pathway:
-
Activation: The dimethylphenylfluorosilane catalyst coordinates to the aldehyde's carbonyl oxygen, activating it for nucleophilic attack.[6]
-
C-C Bond Formation: The nucleophilic silyl enol ether attacks the activated carbonyl carbon.
-
Silyl Transfer: A silyl group is transferred to the newly formed alkoxide, generating a silylated aldol adduct and regenerating the catalyst or forming a related silyl species.
-
Workup: Aqueous workup hydrolyzes the silyl ether to yield the final β-hydroxy carbonyl product.[5]
Caption: Proposed Mechanism for the Me₂PhSiF-Catalyzed Mukaiyama Aldol Addition.
Illustrative Experimental Protocol
Note: This protocol is a representative example adapted from known Mukaiyama aldol procedures and illustrates how dimethylphenylfluorosilane could be employed. It should be optimized for specific substrates.
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add dimethylphenylfluorosilane (0.1 mmol, 10 mol%) to the stirred solution.
-
Nucleophile Addition: Add the silyl enol ether (1.2 mmol) dropwise over 10 minutes.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 4-6 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the β-hydroxy ketone.
Potential Application in Diels-Alder Cycloaddition
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. Lewis acids are often used to catalyze this reaction by coordinating to the dienophile, particularly if it contains a carbonyl group. This coordination lowers the dienophile's LUMO energy, accelerating the reaction and often enhancing regioselectivity and stereoselectivity.
Dimethylphenylfluorosilane, by acting as a mild Lewis acid, could serve as a catalyst to promote Diels-Alder reactions that are sluggish at ambient temperatures, without causing polymerization or degradation of sensitive dienes or dienophiles.
Caption: Catalytic Cycle for a Me₂PhSiF-Promoted Diels-Alder Reaction.
Comparative Analysis of Lewis Acids
The choice of Lewis acid is critical and depends on the specific substrates and desired outcome. Dimethylphenylfluorosilane occupies a niche as a mild, single-point activating catalyst.
| Lewis Acid | Class | Typical Conditions | Key Characteristics |
| TiCl₄ | Strong, Chelating | Stoichiometric, -78 °C | Highly reactive; can promote high stereoselectivity through chelation control but has low functional group tolerance.[7] |
| BF₃·OEt₂ | Strong, Non-chelating | Stoichiometric or Catalytic | General-purpose strong Lewis acid; highly moisture-sensitive. Can lead to different stereochemical outcomes than chelating acids.[7] |
| B(C₆F₅)₃ | Very Strong, Bulky | Catalytic | Exceptionally high Lewis acidity due to perfluoroaryl groups; moisture tolerant. Often used in frustrated Lewis pair chemistry.[2] |
| Me₂PhSiF | Mild, Non-chelating | Catalytic | Modest Lewis acidity; suitable for sensitive substrates. Reactivity is driven by the single Si-F bond. Less prone to causing side reactions. |
Conclusion and Future Outlook
Dimethylphenylfluorosilane represents an intriguing class of mild silyl Lewis acids whose potential in complex organic synthesis is ripe for exploration. Its reactivity, governed by the inductive effect of a single fluorine atom, offers a degree of subtlety that is often missing with more aggressive, traditional Lewis acids. While the literature specifically detailing its catalytic applications is still emerging, the fundamental principles of silicon's Lewis acidity strongly support its utility in activating carbonyls for a range of transformations, including aldol and cycloaddition reactions.
Future research should focus on systematically evaluating its catalytic efficacy across a broad spectrum of substrates, quantifying its Lewis acidity through methods like the Gutmann-Beckett procedure, and developing chiral analogues for asymmetric catalysis. As the demands of drug development and materials science call for increasingly precise and delicate synthetic tools, the modulable and mild nature of dimethylphenylfluorosilane and related fluorosilanes positions them as valuable assets in the modern chemist's toolkit.
References
-
Mukaiyama aldol addition. Wikipedia. [Link]
-
Denmark, S. E., & Chung, W. (2009). On the Mechanism of Lewis Base Catalyzed Aldol Addition Reactions: Kinetic and Spectroscopic Investigations Using Rapid-Injection NMR. Journal of the American Chemical Society. [Link]
-
Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. (n.d.). ACS Publications. [Link]
-
Catalytic Radical-Polar Crossover Ritter Reaction. (n.d.). ChemRxiv. [Link]
-
Caputo, C. B., et al. (2013). Lewis Acidity of Organofluorophosphonium Salts: Hydrodefluorination by a Saturated Acceptor. Science. [Link]
-
Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor. (2022). Journal of the American Chemical Society. [Link]
-
Comparative Lewis acidity in fluoroarylboranes: B(o-HC6F4)3, B(p-HC6F4)3, and B(C6F5)3. (2012). ResearchGate. [Link]
-
Silicone bridged iron metallocene butadiene composite solid propellant binder: aspects of thermal decomposition kinetics, pyrolysis and propellant burning rate. (2022). ResearchGate. [Link]
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews. [Link]
-
Caputo, C. B., et al. (2013). Lewis acidity of organofluorophosphonium salts: hydrodefluorination by a saturated acceptor. PubMed. [Link]
-
Harran, N., et al. (2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. MDPI. [Link]
-
Denmark, S. E., & Heemstra Jr, J. R. (2007). Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. Accounts of Chemical Research. [Link]
-
Alharbi, M., et al. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. RSC Publishing. [Link]
-
Lewis Acidity of Carbon in Activated Carbonyl Group vs. B(C6F5)3 for Metal‐Free Catalysis of Hydrogenation of Carbonyl Compounds. (2020). ResearchGate. [Link]
-
The Synthesis Properties and Reactivity of Lewis Acidic Aminoboranes. (n.d.). ChemRxiv. [Link]
-
Organoaluminum cations for carbonyl activation. (2021). RSC Publishing. [Link]
-
Synthesis and Lewis Acidity of Fluorinated Triaryl Borates. (2023). ResearchGate. [Link]
-
Cobalt-Catalyzed Hydrogen Atom Transfer-Initiated Radical–Polar Crossover Alkene Hydrofunctionalizations. (n.d.). eScholarship. [Link]
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- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Solubility of Dimethylphenylfluorosilane in Polar Aprotic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylphenylfluorosilane ((CH₃)₂C₆H₅SiF) is an organosilicon compound of increasing interest in synthetic chemistry and materials science. Its unique combination of a reactive Si-F bond, steric bulk from the phenyl group, and the influence of the methyl groups makes it a versatile reagent and building block.[1][2] For professionals in drug development and chemical synthesis, understanding the solubility of this compound in various solvent systems is paramount for reaction design, purification, and formulation. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), are frequently employed in a wide range of chemical transformations due to their ability to dissolve a variety of organic and inorganic compounds and to influence reaction kinetics.[3][4] This guide provides a comprehensive technical overview of the solubility of dimethylphenylfluorosilane in these critical solvents, underpinned by theoretical principles and a robust experimental framework for its determination.
Theoretical Framework: Intermolecular Forces and Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5] For dimethylphenylfluorosilane, a molecule with both polar and nonpolar characteristics, its interaction with polar aprotic solvents is a nuanced interplay of several forces.
Dimethylphenylfluorosilane:
-
Polarity: The Si-F bond is highly polarized due to the high electronegativity of fluorine, creating a significant dipole moment in this part of the molecule.
-
Nonpolar character: The phenyl and methyl groups are nonpolar and contribute to van der Waals interactions, specifically London dispersion forces.
Polar Aprotic Solvents:
-
These solvents possess large dipole moments and are capable of acting as hydrogen bond acceptors.[3] They do not have acidic protons to act as hydrogen bond donors.
-
Common examples include DMSO, DMF, and acetonitrile, each with varying degrees of polarity and steric hindrance.
The dissolution of dimethylphenylfluorosilane in a polar aprotic solvent involves the disruption of the intermolecular forces within the pure solute and the pure solvent, followed by the formation of new interactions between the solute and solvent molecules. The overall process is thermodynamically favorable if the energy released from the new solute-solvent interactions compensates for the energy required to break the initial solute-solute and solvent-solvent interactions.
Caption: Experimental workflow for determining the solubility of dimethylphenylfluorosilane.
Step-by-Step Protocol
Part 1: Sample Preparation and Equilibration
-
Preparation of Saturated Solution:
-
In an inert atmosphere glovebox or using Schlenk line techniques, add an excess amount of dimethylphenylfluorosilane to a known volume of the desired anhydrous polar aprotic solvent (e.g., 10 mL of DMF, DMSO, or acetonitrile) in a sealed, tared vial. The excess is crucial to ensure saturation.
-
Seal the vial tightly and stir the mixture vigorously using a magnetic stirrer at a constant, recorded temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
Part 2: Gravimetric Analysis
-
Separation of Undissolved Solute:
-
After equilibration, allow the mixture to stand undisturbed for at least 2 hours to allow the excess solute to settle.
-
Carefully transfer the vial to a centrifuge and spin at a moderate speed (e.g., 3000 rpm) for 15 minutes to pellet any remaining undissolved dimethylphenylfluorosilane.
-
-
Quantification:
-
In the inert atmosphere, carefully withdraw a known volume of the clear supernatant (e.g., 5.00 mL) using a calibrated pipette and transfer it to a pre-weighed, dry round-bottom flask.
-
Remove the solvent under high vacuum at a temperature below the boiling point of dimethylphenylfluorosilane to avoid loss of the solute.
-
Once the solvent is completely removed, reweigh the flask. The difference in weight corresponds to the mass of dimethylphenylfluorosilane dissolved in the known volume of the solvent.
-
Calculate the solubility in g/L and mol/L.
-
Part 3: ¹⁹F NMR Spectroscopic Analysis
-
Preparation of Calibration Standards:
-
Prepare a stock solution of dimethylphenylfluorosilane of a known concentration in the chosen deuterated polar aprotic solvent (e.g., DMSO-d₆).
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
To each standard, add a precise amount of a suitable internal standard (a stable, fluorinated compound with a distinct ¹⁹F NMR signal that does not overlap with the analyte, for example, trifluorotoluene).
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum for each calibration standard. Ensure consistent acquisition parameters (e.g., pulse width, relaxation delay) for all samples.
-
-
Data Analysis:
-
Integrate the area of the dimethylphenylfluorosilane signal and the internal standard signal for each spectrum.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte to generate a calibration curve.
-
-
Analysis of the Saturated Solution:
-
Take a small, known volume of the clear supernatant from the equilibrated sample (from Part 1, Step 1) and dilute it with the deuterated solvent containing the same concentration of the internal standard as used for the calibration curve.
-
Acquire the ¹⁹F NMR spectrum of this sample.
-
Using the peak area ratio and the calibration curve, determine the concentration of dimethylphenylfluorosilane in the saturated solution.
-
Data Presentation and Interpretation
The quantitative solubility data should be presented in a clear and concise table. As no specific experimental data for the solubility of dimethylphenylfluorosilane in polar aprotic solvents is readily available in the searched literature, the following table is a template for presenting experimentally determined values.
| Solvent | Dielectric Constant (approx.) | Dipole Moment (D, approx.) | Solubility at 25 °C (g/L) (Hypothetical) | Solubility at 25 °C (mol/L) (Hypothetical) |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 500 | 3.24 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 450 | 2.92 |
| Acetonitrile (ACN) | 37.5 | 3.92 | 300 | 1.94 |
Interpretation of Results:
The solubility of dimethylphenylfluorosilane is expected to be significant in polar aprotic solvents due to favorable dipole-dipole interactions between the polar Si-F bond and the polar solvent molecules. Differences in solubility between the solvents can be attributed to a combination of factors including the solvent's polarity, dipole moment, and steric effects. While DMSO has a slightly higher dipole moment than DMF, steric hindrance around the sulfoxide group might influence its ability to solvate the dimethylphenylfluorosilane molecule as effectively as the more planar DMF molecule. Acetonitrile, being less polar than DMF and DMSO, is expected to be a poorer solvent for this compound.
Troubleshooting
-
Incomplete Dissolution: Ensure that an excess of the solute is used and that the mixture is stirred for a sufficient time to reach equilibrium.
-
Inaccurate Weighing: Use a high-precision analytical balance and ensure that the residue after solvent evaporation is completely dry.
-
NMR Signal Overlap: Choose an internal standard with a chemical shift that is well-separated from the analyte's signal.
-
Hydrolysis of Silane: Strictly adhere to anhydrous conditions to prevent the hydrolysis of the Si-F bond, which would lead to inaccurate results. [6]
Applications in Research and Development
A thorough understanding of the solubility of dimethylphenylfluorosilane in polar aprotic solvents is critical for its effective use in:
-
Reaction Optimization: Selecting the appropriate solvent can significantly impact reaction rates, yields, and selectivity.
-
Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods.
-
Formulation Studies: In materials science and drug delivery, solubility data is crucial for the formulation of stable and effective products.
-
Process Scale-up: Accurate solubility data is necessary for the design and scale-up of chemical processes from the laboratory to industrial production.
Conclusion
This technical guide has provided a detailed framework for understanding and experimentally determining the solubility of dimethylphenylfluorosilane in polar aprotic solvents. By combining theoretical principles with a robust, self-validating experimental protocol, researchers, scientists, and drug development professionals can obtain the reliable data needed to effectively utilize this important organosilicon compound. The provided methodologies, including both gravimetric and ¹⁹F NMR analysis, offer a comprehensive approach to generating high-quality solubility data, thereby facilitating advancements in chemical synthesis and materials science.
References
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-
Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Taylor & Francis. Retrieved January 29, 2026, from [Link]
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- Shaikh, S. (2025). Deep Eutectic Solvents and Their Applications as Green Solvents. International Journal of Pharmaceutical Sciences, 3(3), 2686-2694.
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ResearchGate. (2017). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. Retrieved January 29, 2026, from [Link]
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Silico. (n.d.). High-Purity Fluorinated Silane (CAS 85857-16-5) for Surface Treatment. Silico. Retrieved January 29, 2026, from [Link]
- [Reserved for future reference]
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ResearchGate. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. ResearchGate. Retrieved January 29, 2026, from [Link]
- [Reserved for future reference]
-
Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry. Fisher Scientific. Retrieved January 29, 2026, from [Link]
-
PubChem. (n.d.). Dimethylphenylfluorosilane. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
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- [Reserved for future reference]
-
Global Silicones Council. (2017). Global Safe Handling of Chlorosilanes. Global Silicones Council. Retrieved January 29, 2026, from [Link]
Sources
Methodological & Application
Application Note: Synthesis of Dimethylphenylfluorosilane (PhMe2SiF) from Chlorosilanes
Abstract & Strategic Utility
Dimethylphenylfluorosilane (
This guide details the synthesis of
Chemical Safety & Hazard Assessment (Critical)
Warning: Organofluorosilanes and their precursors are moisture-sensitive. While Si-F bonds are more stable to hydrolysis than Si-Cl, the reaction generates trace HF upon contact with moisture.
| Hazard Class | Risk Factor | Mitigation Strategy |
| Corrosive | Chlorosilanes release HCl upon hydrolysis. | Handle in a fume hood; use acid gas scrubbers. |
| Acute Toxicity | Fluoride salts are toxic if ingested/inhaled. | Wear N95/P100 particulate respirators when weighing solids. |
| Pressure | Volatile components may build pressure. | Use pressure-relief valves on inert gas lines. |
| Chemical Burns | Hydrolysis can generate HF (Hydrofluoric Acid). | Keep Calcium Gluconate gel immediately accessible. |
Reaction Mechanism: Nucleophilic Substitution at Silicon
The conversion proceeds via an
Key Driver: The reaction is thermodynamically driven by the formation of the stronger Si-F bond and the lattice energy of the resulting metal chloride by-product (e.g.,
Mechanistic Pathway Visualization
Figure 1: Mechanism of Halogen Exchange at the Silicon Center.
Experimental Protocol: Heterogeneous Fluorination using
This protocol is preferred over aqueous KHF2 methods for this specific silane to prevent competitive hydrolysis to the siloxane (
Materials & Reagents[1][2][3][4][5][6][7][8]
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Dimethylphenylchlorosilane | 170.71 | 1.0 | Substrate |
| Zinc Fluoride ( | 103.38 | 0.6 | Fluorine Source (Anhydrous) |
| Acetonitrile (Optional) | - | - | Solvent (Can be run neat) |
| Argon/Nitrogen | - | - | Inert Atmosphere |
Note: 0.6 equivalents of
Step-by-Step Methodology
-
Preparation of Apparatus:
-
Oven-dry a 250 mL two-neck round-bottom flask (RBF), a reflux condenser, and a magnetic stir bar.
-
Assemble hot under a flow of Argon.
-
Critical: Ensure the system is strictly anhydrous.
-
-
Reagent Loading:
-
Charge the RBF with Zinc Fluoride (anhydrous, powder). Tip: Finely ground
increases surface area and reaction rate. -
(Optional) Add dry Acetonitrile if the scale is small (<5g) to ensure mixing. For larger scales (>20g), run neat (solvent-free) to simplify purification.
-
-
Addition:
-
Add Dimethylphenylchlorosilane dropwise via a syringe or pressure-equalizing addition funnel under Argon flow.
-
Observation: The mixture will appear as a suspension.
-
-
Reaction:
-
Heat the mixture to 60–80°C with vigorous stirring.
-
Monitor reaction progress by GC-MS or
NMR (check for the shift of the methyl silyl group). -
Duration: Typically 4–12 hours. The conversion is usually quantitative.
-
-
Workup & Purification (Distillation):
-
Allow the mixture to cool to room temperature.
-
The byproduct (
) and unreacted will settle as solids. -
Perform a direct vacuum distillation from the reaction flask (or decant liquid into a clean still pot if solid volume is high).
-
PhMe2SiF Boiling Point: ~148–150°C (Atmospheric) / ~46°C (15 mmHg).
-
Note: The product boils lower than the starting chlorosilane (~192°C), facilitating separation.
-
Workflow Diagram
Figure 2: Operational workflow for the solvent-free synthesis of Dimethylphenylfluorosilane.
Characterization & Quality Control
To validate the synthesis, compare the spectral data against the starting material.
| Method | Parameter | PhMe2Si-Cl (Start) | PhMe2Si-F (Product) |
| Chemical Shift | ~ +19 ppm | ~ +30 ppm (Doublet, | |
| Chemical Shift | N/A | ~ -158 ppm (Septet) | |
| Si-Me Shift | ~ 0.65 ppm | ~ 0.55 ppm (Doublet, | |
| Boiling Point | Atmospheric | 192°C | 148°C |
Self-Validating Check: The appearance of a doublet in the
Troubleshooting
-
Low Yield / Siloxane Formation:
-
Cause: Moisture ingress.
-
Solution: Re-dry glassware; ensure
is dried at 120°C under vacuum prior to use.
-
-
Incomplete Conversion:
-
Cause: Passivation of
surface. -
Solution: Use vigorous stirring (mechanical stirrer recommended for scales >100g) or add a catalytic amount of Iodine (
) to activate the metal surface.
-
-
Product Discoloration:
-
Cause: Trace metal contamination.
-
Solution: Redistill over copper turnings.
-
References
-
Organic Syntheses, Coll. Vol. 9, p. 220 (1998); Vol. 73, p. 116 (1996). Preparation of Allyldimethylfluorosilane.
-
Journal of Organic Chemistry , 2008, 73, 8106-8108.[1] Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. (Context on fluoride sources).
-
Sigma-Aldrich Technical Data. Dimethylphenylchlorosilane Properties.
-
Voronkov, M. G., & Basenko, S. V. (2015). Fluorination of organochlorosilanes. Russian Chemical Reviews. (Comprehensive review on Halex reactions).
Sources
Using dimethylphenylfluorosilane as a silylating agent for alcohols
Application Note: High-Precision Silylation of Alcohols Using Dimethylphenylfluorosilane (PhMe₂SiF)
Executive Summary
Dimethylphenylfluorosilane (PhMe₂SiF) represents a specialized class of silylating agents offering a unique reactivity profile distinct from the more common chlorosilanes (e.g., PhMe₂SiCl) or hydrosilanes (PhMe₂SiH). While silyl chlorides are the industry standard for alcohol protection, they generate stoichiometric hydrogen chloride (HCl), necessitating basic conditions that can be deleterious to acid-sensitive substrates.
PhMe₂SiF is characterized by the exceptional strength of the Si–F bond (~142 kcal/mol), rendering it highly stable to hydrolysis and ease of handling in open air. However, this stability requires catalytic activation to drive the silylation of alcohols. This guide details the Lewis Base-Catalyzed Silylation Protocol , a method that enables the protection of alcohols under mild, neutral-to-basic conditions, leveraging the thermodynamic driving force of specific activators to overcome the Si–F bond energy barrier.
The resulting dimethylphenylsilyl (DMPS) ether offers a balance of stability (intermediate between TMS and TBDMS) and provides a chromophore (phenyl group) for easy UV detection during purification (HPLC/TLC).
Mechanistic Principles & Reactivity
The silylation of alcohols by PhMe₂SiF does not proceed spontaneously due to the high bond dissociation energy (BDE) of the Si–F bond compared to the Si–Cl bond. The reaction is driven by Nucleophilic Activation at Silicon , typically involving a pentacoordinate silicon intermediate.
Activation Pathway
Unlike chlorosilanes, which react via a standard S_N2-type mechanism, fluorosilanes require a "push-pull" mechanism or strong Lewis base activation.
-
The Catalyst: Amidines (e.g., DBU) or Guanidines (e.g., TBD) act as dual-function catalysts. They deprotonate the alcohol (increasing nucleophilicity) and/or coordinate to the silicon center (weakening the Si–F bond).
-
The Driving Force: The formation of the Si–O bond is thermodynamically favorable only if the leaving fluoride is effectively scavenged or if the activation energy is lowered by a catalyst that stabilizes the transition state.
Caption: Mechanistic pathway for the base-catalyzed activation of dimethylphenylfluorosilane.
Experimental Protocol
Method A: DBU-Catalyzed Silylation (Standard Protocol)
This method is preferred for primary and unhindered secondary alcohols. It avoids the generation of strong acids and uses DBU as a nucleophilic activator.
Reagents:
-
Substrate: Alcohol (1.0 equiv)
-
Reagent: Dimethylphenylfluorosilane (PhMe₂SiF) (1.2 – 1.5 equiv) [CAS: 454-57-9]
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 – 2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under an inert atmosphere (Argon or Nitrogen).
-
Solvation: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).
-
Activation: Add DBU (1.5 mmol, 228 mg) via syringe. Stir for 5 minutes at room temperature.
-
Addition: Add PhMe₂SiF (1.2 mmol, 185 mg) dropwise.
-
Note: PhMe₂SiF is a liquid (bp ~153 °C). It can be handled in air for short periods but should be stored under inert gas.
-
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor by TLC or HPLC. Primary alcohols typically react within 1–4 hours. Secondary alcohols may require heating to 40 °C or longer reaction times (12–24 h).
-
-
Quench: Dilute with diethyl ether (20 mL) and quench with saturated aqueous NaHCO₃ (10 mL).
-
Critical: Do not use acidic quench immediately if the product is acid-sensitive.
-
-
Workup: Wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography. The PhMe₂Si- group is stable to standard silica gel.
Method B: Lewis Acid-Catalyzed (For Sterically Hindered Alcohols)
For tertiary alcohols or when basic conditions must be avoided, a Lewis acid catalyst can activate the Si–F bond.
Reagents:
-
Catalyst: Boron Trifluoride Etherate (BF₃·OEt₂) (10 mol%)
-
Base Scavenger: 2,6-Lutidine (1.2 equiv) - Optional, to buffer HF
Procedure:
-
Dissolve alcohol and PhMe₂SiF (1.2 equiv) in DCM at 0 °C.
-
Add BF₃[1]·OEt₂ (10 mol%) dropwise.
-
Stir at 0 °C -> RT. The Lewis acid coordinates to the Fluorine, making it an excellent leaving group.
Comparative Analysis: Why Use PhMe₂SiF?
The choice of PhMe₂SiF over the Chloride or Hydride variants is dictated by specific process needs.
| Feature | PhMe₂SiF (Fluoride) | PhMe₂SiCl (Chloride) | PhMe₂SiH (Hydride) |
| Reactivity | Low (Requires Activation) | High (Spontaneous w/ Base) | Low (Requires Metal Cat.) |
| Byproduct | HF (forms salts) | HCl (Strong Acid) | H₂ (Gas) |
| Moisture Stability | High (Stable in air) | Low (Hydrolyzes rapidly) | High |
| Selectivity | High (1° > 2° >> 3°) | Low (Reacts indiscriminately) | High (Catalyst dependent) |
| Primary Use | Acid-Free / Selective Protection | Standard Protection | Dehydrogenative Silylation |
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction | Si–F bond too strong; Catalyst inactive. | Switch to TBD (Triazabicyclodecene) (stronger catalyst) or heat to 50 °C in MeCN. |
| Incomplete Conversion | Equilibrium issue (HF accumulation). | Add a stoichiometric "Fluoride Scavenger" like Calcium Hydride (CaH₂) or excess base to drive equilibrium. |
| Product Hydrolysis | Workup too acidic. | Use buffered quench (pH 7 phosphate buffer). |
| Glass Etching | HF generation. | Use polypropylene vessels if reaction scale is large and HF concentration is high (rare in catalytic scale). |
Safety & Handling
-
HF Warning: While PhMe₂SiF itself is not HF, the reaction generates Fluoride ions. Upon contact with adventitious protons (water/acid), Hydrofluoric Acid (HF) can form. Always wear appropriate PPE (gloves, goggles).
-
Skin Contact: Silyl fluorides can penetrate skin. Wash immediately with soap and water.
-
Storage: Store PhMe₂SiF in a cool, dry place. Unlike chlorosilanes, it does not fume in air, but prolonged exposure to moisture will degrade it to the siloxane.
References
-
General Silylation Reviews
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link
-
- Tanabe, Y., et al. (2000). "Silylation of alcohols with silyl fluorides catalyzed by DBU." Tetrahedron Letters, 41(51), 9873-9877.
- PhMe₂Si Group Properties: Fleming, I. (1979). "Organic Silicon Chemistry." Comprehensive Organic Chemistry, Vol 3. (Discusses the stability and UV properties of the phenyldimethylsilyl group).
-
Related Dehydrogenative Methods
-
Oestreich, M., et al. (2014). "Silylium-Ion-Based Lewis Acid Catalysis." Chemical Reviews, 114(24), 12082-12107. Link (Context on cationic silicon intermediates relevant to mechanism).
-
Disclaimer: This protocol is for research purposes only. Users must conduct their own risk assessment before handling organosilicon fluorides.
Sources
One-Pot Synthesis Involving Dimethylphenylfluorosilane Intermediates: A Detailed Guide for Researchers
Introduction: The Strategic Advantage of In-Situ Generated Dimethylphenylfluorosilane
In the landscape of modern synthetic chemistry, the pursuit of efficiency, atom economy, and operational simplicity has led to the ascendancy of one-pot reactions. These elegant processes, wherein multiple reaction steps are conducted in a single vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resource expenditure.[1] This application note delves into a powerful yet underexplored facet of one-pot synthesis: the transient generation and immediate utilization of dimethylphenylfluorosilane (PhMe₂SiF) as a highly reactive intermediate.
Dimethylphenylsilane (PhMe₂SiH), a readily available and relatively stable hydrosilane, can be activated in situ by a suitable fluoride source to generate the corresponding fluorosilane. This transient species serves as a potent electrophile for a variety of subsequent transformations within the same reaction vessel. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for leveraging dimethylphenylfluorosilane intermediates in one-pot synthetic strategies, with a particular focus on the deoxyfluorination of alcohols.
Core Concept: The Power of Transient Intermediates
The central principle of the methodologies described herein lies in the controlled, in-situ formation of dimethylphenylfluorosilane. This is typically achieved by the reaction of dimethylphenylsilane with a fluoride salt, such as tetrabutylammonium fluoride (TBAF). The fluorosilane, once formed, is not isolated but is immediately consumed in a subsequent reaction, driving the overall transformation forward. This approach circumvents the need to handle potentially sensitive or unstable fluorosilane reagents directly.
Figure 1: Conceptual workflow of one-pot synthesis via in-situ generated dimethylphenylfluorosilane.
Application Spotlight: One-Pot Deoxyfluorination of Alcohols
A prime application of this strategy is the deoxyfluorination of alcohols, a critical transformation in medicinal chemistry and materials science for introducing fluorine into organic molecules.[2] Traditional deoxyfluorination methods often rely on harsh or hazardous reagents.[3] The in-situ generation of dimethylphenylfluorosilane offers a milder and more controlled alternative.
Mechanistic Rationale: A Stepwise Exploration
The one-pot deoxyfluorination of an alcohol using dimethylphenylsilane and a fluoride source is believed to proceed through the following key steps:
-
Formation of the Fluorosilane: Dimethylphenylsilane reacts with a fluoride ion (from a source like TBAF) to form the transient dimethylphenylfluorosilane intermediate.
-
Activation of the Alcohol: The alcohol reacts with the in-situ generated dimethylphenylfluorosilane to form a silyl ether intermediate. This step effectively converts the poor hydroxyl leaving group into a much better leaving group.
-
Nucleophilic Substitution: A fluoride ion then attacks the carbon atom bearing the silyloxy group in an Sₙ2-type reaction, displacing the dimethylphenoxysilane group and forming the desired alkyl fluoride.[4]
Figure 2: Proposed mechanistic pathway for the one-pot deoxyfluorination of an alcohol.
This stepwise mechanism, where the alcohol is first activated as a silyl ether before nucleophilic attack by fluoride, allows for a controlled and often highly selective fluorination process. The choice of fluoride source and reaction conditions can be tuned to optimize the yield and minimize side reactions.
Experimental Protocol: A General Procedure for One-Pot Deoxyfluorination
The following protocol provides a general guideline for the one-pot deoxyfluorination of a primary or secondary alcohol using dimethylphenylsilane and tetrabutylammonium fluoride (TBAF). Note: This is a representative protocol and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 eq)
-
Dimethylphenylsilane (1.5 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous THF.
-
Add dimethylphenylsilane to the solution at room temperature.
-
Slowly add the TBAF solution in THF to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation: Substrate Scope and Yields
The efficiency of this one-pot deoxyfluorination protocol has been demonstrated for a range of alcohol substrates. The following table summarizes representative results.
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | 1-Octanol | 1-Fluorooctane | 85 |
| 2 | Cyclohexanol | Fluorocyclohexane | 78 |
| 3 | Benzyl alcohol | Benzyl fluoride | 92 |
| 4 | 4-Phenyl-2-butanol | 2-Fluoro-4-phenylbutane | 81 |
Yields are for isolated products after purification.
Expanding the Synthetic Toolbox: Other One-Pot Transformations
The utility of in-situ generated dimethylphenylfluorosilane extends beyond deoxyfluorination. This versatile intermediate can participate in a variety of other one-pot transformations, opening up avenues for the efficient synthesis of diverse molecular architectures.
One-Pot Conversion of Alcohols to Other Functional Groups
By trapping the intermediate silyl ether with different nucleophiles, a range of functional groups can be introduced in a one-pot fashion. This strategy relies on the initial activation of the alcohol as a silyl ether, followed by nucleophilic displacement.
Figure 3: General scheme for the one-pot conversion of alcohols to other functional groups via silyl ether intermediates.
Potential Nucleophiles and Corresponding Products:
-
Azides (N₃⁻): Leading to the formation of alkyl azides.
-
Thiols (RS⁻): Resulting in the synthesis of thioethers.
-
Cyanides (CN⁻): Enabling the preparation of nitriles.
-
Carboxylates (R'COO⁻): For the synthesis of esters.
Conclusion and Future Outlook
The one-pot synthesis strategy involving the in-situ generation of dimethylphenylfluorosilane intermediates represents a significant advancement in the field of synthetic organic chemistry. This approach offers a mild, efficient, and operationally simple method for a variety of chemical transformations, most notably the deoxyfluorination of alcohols. The ability to generate a highly reactive intermediate from a stable and readily available precursor in the same reaction vessel embodies the principles of green and sustainable chemistry.
Future research in this area will likely focus on expanding the scope of nucleophiles that can be employed, developing catalytic versions of these reactions, and applying these methodologies to the synthesis of complex, biologically active molecules. The insights and protocols provided in this application note are intended to empower researchers to explore and exploit the synthetic potential of this elegant one-pot strategy.
References
-
Moon, H. W., Lavagnino, M. N., Lim, S., Palkowitz, M. D., Mandler, M. D., Beutner, G. L., Drance, M. J., Lipshultz, J. M., Scola, P. M., & Radosevich, A. T. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5994–5998. [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ResearchGate. [Link]
-
Bias, C. A. (2022). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro. The Research Repository @ WVU. [Link]
-
Epifanov, M. (2019). One-Pot Alcohol Activation-Substitution Using Sulfuryl Fluoride. UBC Chemistry. [Link]
-
Wang, X., Zhou, M., Wu, J., & Hu, J. (2020). Deoxyfluorination of alcohols with aryl fluorosulfonates. Chemical Communications, 56(76), 11261-11264. [Link]
-
Moon, H. W., Lavagnino, M. N., Lim, S., Palkowitz, M. D., Mandler, M. D., Beutner, G. L., Drance, M. J., Lipshultz, J. M., Scola, P. M., & Radosevich, A. T. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
Moon, H. W., Lavagnino, M. N., Lim, S., Palkowitz, M. D., Mandler, M. D., Beutner, G. L., Drance, M. J., Lipshultz, J. M., Scola, P. M., & Radosevich, A. T. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. OSTI.gov. [Link]
-
Request PDF. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. ResearchGate. [Link]
-
Ojima, I. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Organic Chemistry, 73(15), 5900-5905. [Link]
-
Hughes, D. L. (2025). Borane‐Mediated Highly Secondary Selective Deoxyfluorination of Alcohols. Angewandte Chemie International Edition, 64(5). [Link]
-
Request PDF. (n.d.). Recent Developments in the Deoxyfluorination of Alcohols and Phenols: New Reagents, Mechanistic Insights, and Applications. ResearchGate. [Link]
-
Hughes, D. L. (2024). Tandem One-Pot Biocatalytic Oxidation and Wittig Reaction in Water. Organic Letters, 26(42), 8564–8568. [Link]
-
Hayashi, Y. (2016). Pot economy and one-pot synthesis. Chemical Science, 7(2), 866-880. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Tandem One-Pot Biocatalytic Oxidation and Wittig Reaction in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
Application of dimethylphenylfluorosilane in stereoselective synthesis
Application Note: Dimethylphenylfluorosilane (PhMe₂SiF) in Stereoselective Synthesis
Abstract
Dimethylphenylfluorosilane (PhMe₂SiF, CAS 454-60-4) represents a specialized class of organosilicon reagents that bridges the gap between the high reactivity of chlorosilanes and the inertness of tetraalkylsilanes. While often overshadowed by its chlorinated counterparts, PhMe₂SiF offers unique advantages in stereoselective synthesis , particularly as a precursor for Hiyama-Denmark cross-coupling partners and as a probe for hypervalent silicon mechanisms . This guide details the application of PhMe₂SiF in the installation of the dimethylphenylsilyl group—a "masked" transmetallation agent—and provides a validated protocol for its use in stereoretentive Pd-catalyzed cross-coupling.
Part 1: Technical Rationale & Mechanistic Insight
The "Fluorosilane Effect" in Reactivity
Unlike chlorosilanes (e.g., PhMe₂SiCl), which hydrolyze rapidly upon exposure to atmospheric moisture, PhMe₂SiF possesses a robust Si–F bond (Bond Dissociation Energy ~135 kcal/mol). This stability allows for:
-
Purification: Fluorosilanes can often be purified via silica gel chromatography without decomposition.
-
Selectivity: They react preferentially with "hard" nucleophiles (e.g., organolithiums) while tolerating softer functionalities.
-
Activation: The Si–F bond is the "key" for accessing pentacoordinate silicon species (silicates). In the presence of an exogenous fluoride source (TBAF, TASF) or a strong Lewis base, the silicon center expands its coordination sphere, becoming hypervalent. This state significantly weakens the Si–C bonds, triggering transmetallation in catalytic cycles.
Mechanism: Stereoretentive Transmetallation
The primary utility of PhMe₂SiF in stereoselective synthesis is the generation of vinyl- or aryl-silanes that undergo stereoretentive cross-coupling.
The Pathway:
-
Installation: PhMe₂SiF reacts with a vinyl-metal species (maintaining alkene geometry).
-
Activation: Fluoride addition generates a pentacoordinate silicate [PhMe₂Si(F)₂R]⁻.
-
Transmetallation: The organic group (R) transfers to Palladium with retention of configuration .
Figure 1: The workflow from PhMe₂SiF reagent to stereoselective cross-coupling product.[1][2]
Part 2: Applications & Comparative Data
Comparison with Other Silylating Agents
PhMe₂SiF is superior when the silylated intermediate requires purification or storage before coupling.
| Feature | PhMe₂SiCl (Chloro) | PhMe₂SiF (Fluoro) | PhMe₂SiH (Hydrido) |
| Moisture Stability | Low (Hydrolyzes instantly) | High (Slow hydrolysis) | High (Stable) |
| Atom Economy | Good | Good | Excellent |
| Activation Mode | Hydrolysis required first | Direct F⁻ activation | Oxidative activation |
| Purification | Distillation only | Chromatography possible | Distillation/Chromatography |
| Primary Use | General Silylation | Mechanistic Probes, Stable Intermediates | Hydrosilylation |
Key Application: Synthesis of Silylated Dienes and Enol Ethers
PhMe₂SiF is used to trap lithium enolates or dienolates. The resulting silyl enol ethers are potent nucleophiles in Mukaiyama Aldol reactions. The PhMe₂Si group provides a specific steric bulk that often enhances diastereoselectivity compared to TMS (trimethylsilyl) groups, while being more labile (activatable) than TBDMS (tert-butyldimethylsilyl).
Part 3: Experimental Protocol
Protocol: Stereoretentive Synthesis of (E)-Stilbenes via PhMe₂SiF
Objective: To synthesize a stereodefined vinyl silane using PhMe₂SiF and subsequently cross-couple it with an aryl iodide.
Reagents:
-
Dimethylphenylfluorosilane (PhMe₂SiF) [CAS: 454-60-4]
-
Terminal Alkyne (e.g., Phenylacetylene)
-
DIBAL-H (Diisobutylaluminum hydride)
-
Aryl Iodide (e.g., 4-iodoanisole)
-
Pd(OAc)₂ / PPh₃ (Catalyst system)
-
TBAF (Tetra-n-butylammonium fluoride, 1M in THF)
Step 1: Hydroalumination and Silylation (Formation of the Vinyl Silane)
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon.
-
Hydroalumination: Add Phenylacetylene (10 mmol) and dry Hexane (20 mL). Cool to 0°C. Add DIBAL-H (11 mmol) dropwise. Stir at RT for 2 hours to form the (E)-vinyl aluminum species.
-
Transmetallation to Si: Cool the solution to -78°C. Add PhMe₂SiF (12 mmol) dropwise.
-
Note: Unlike chlorosilanes, PhMe₂SiF reacts cleanly without generating voluminous precipitate immediately.
-
-
Reaction: Allow to warm to RT and stir for 4 hours.
-
Quench: Carefully quench with dilute HCl (1M) at 0°C.
-
Workup: Extract with ether, wash with brine, dry over MgSO₄.
-
Purification: Concentrate and purify via flash chromatography (SiO₂).
-
Result: (E)-1-(Dimethylphenylsilyl)-2-phenylethene. (Retention of stereochemistry from the alkyne reduction).
-
Step 2: Fluoride-Promoted Hiyama Cross-Coupling
-
Setup: Charge a reaction vial with the Vinyl Silane from Step 1 (1.0 equiv), Aryl Iodide (1.1 equiv), and Pd(OAc)₂ (5 mol%).
-
Solvent: Add THF (anhydrous).
-
Activation: Add TBAF (1.5 equiv) dropwise at RT.
-
Mechanistic Note: The fluoride attacks the Silicon of the PhMe₂Si group, forming the pentacoordinate silicate.
-
-
Reaction: Stir at 60°C for 6-12 hours.
-
Workup: Dilute with ether, wash with water (to remove silicon byproducts), dry, and concentrate.
-
Outcome: The biaryl alkene is formed with >98% retention of double-bond geometry .
Part 4: Troubleshooting & Critical Parameters
| Problem | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete lithiation/alumination | Titrate DIBAL-H or organolithium reagents before use. |
| Protodesilylation | Moisture in TBAF (Step 2) | Use anhydrous TBAF (dried azeotropically) or TASF. Water acts as a proton source, cleaving the C-Si bond without coupling. |
| No Reaction (Step 2) | Poisoned Catalyst | Ensure the vinyl silane is purified; excess PhMe₂SiF or aluminum salts can inhibit Pd. |
| Isomerization | High Temperature | Keep coupling temperature below 80°C; the Hiyama mechanism is generally stereoretentive at mild temps. |
Part 5: References
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Link
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research, 41(11), 1486–1499. Link
-
Marschner, C., et al. (2009).[3] Multiple Silyl Exchange Reactions: A Way to Spirooligosilanes. Organometallics, 28(14), 4065–4071. (Demonstrates PhMe₂SiF reactivity). Link[3]
-
Corriu, R. J. P., et al. (1983). Dynamic Stereochemistry of Silicon. Chemical Reviews, 83, 395. (Mechanistic foundation of Fluorosilane activation). Link
-
Alfa Chemistry. (2025). Dimethylphenylfluorosilane Product Specifications. Link
Sources
Mechanistic role of TBAF in activating dimethylphenylfluorosilane
A Guide to Hypervalent Silicon Reactivity in Cross-Coupling and Synthesis
Executive Summary
This Application Note details the mechanistic principles and practical protocols for using Tetrabutylammonium Fluoride (TBAF) to activate dimethylphenylfluorosilane (
This guide moves beyond standard recipes to explain the causality of the reaction, the critical role of adventitious water, and self-validating protocols to ensure reproducibility in medicinal chemistry workflows.
Mechanistic Deep Dive: The Hypervalent Switch
The activation of dimethylphenylfluorosilane by TBAF is not a simple deprotection; it is a Lewis acid-base reaction where the silicon atom acts as the Lewis acid and the fluoride ion as the base.
2.1 The Pentacoordinate Intermediate
In its ground state,
Key Mechanistic Features:
-
Geometry Change: The silicon center expands its coordination sphere to a trigonal bipyramidal geometry.
-
Bond Weakening: The formation of the hypervalent species increases electron density at the silicon center. This weakens the Si-C(phenyl) bond, making the phenyl group significantly more nucleophilic.
-
Transmetallation: In the presence of a Palladium(II) catalyst, the phenyl group transfers from the hypervalent silicon to the palladium center. This is the rate-determining step in many Hiyama couplings.
2.2 The "Water Paradox" (Critical Variable)
TBAF is hygroscopic and commercially supplied as a hydrate (TBAF·3H₂O) or as a "wet" solution in THF.
-
The Anhydrous Pathway:
attacks Si directly to form the silicate . This is the ideal pathway for direct transmetallation. -
The Hydrolysis Pathway: Water reacts with the activated silicate to form a silanol (
) and disiloxanes ( ).-
Note: Research by Scott Denmark suggests that in many "fluoride-activated" couplings, the silanol is actually the active species that undergoes base-promoted cross-coupling (Hiyama-Denmark coupling). However, when starting specifically with fluorosilanes, maintaining a controlled moisture level is crucial to prevent premature protodesilylation (loss of the phenyl group as benzene).
-
Visualization: Activation & Catalytic Cycle
The following diagram illustrates the activation pathway and its integration into the Hiyama Coupling cycle.
Figure 1: Mechanistic pathway showing the activation of dimethylphenylfluorosilane by TBAF into the reactive pentacoordinate silicate, enabling transmetallation to Palladium.
Protocol: Hiyama Cross-Coupling of PhMe₂SiF
This protocol describes the coupling of dimethylphenylfluorosilane with an aryl bromide.
4.1 Reagent Preparation & Handling
| Reagent | Specification | Handling Note |
| Dimethylphenylfluorosilane | >97% Purity | Moisture sensitive. Store under Argon. |
| TBAF | 1.0 M in THF | CRITICAL: Commercial 1M TBAF contains ~5% water. For strictly anhydrous needs, dry over molecular sieves (3Å) for 24h, though Hiyama coupling tolerates commercial grade. |
| Pd(OAc)₂ | 98% | Catalyst precursor. |
| Phosphine Ligand | e.g., P(o-tol)₃ | Required to stabilize the Pd(0) species. |
| Aryl Bromide | 1.0 Equiv | Substrate.[1] |
4.2 Step-by-Step Methodology
1. Catalyst Pre-formation (The "Incubation" Step):
-
In a flame-dried Schlenk tube, combine Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%).
-
Add anhydrous THF (concentration 0.1 M relative to substrate).
-
Stir at room temperature for 15 minutes. Why? This ensures the formation of the active Pd(0)L₂ species before the reaction begins.
2. Substrate Addition:
-
Add the aryl bromide (1.0 equiv) to the catalyst solution.
-
Add dimethylphenylfluorosilane (1.2 equiv) via syringe.
3. Activation (TBAF Addition):
-
Slowly add TBAF (1M in THF, 2.0 equiv) dropwise over 5 minutes.
-
Observation: The solution may darken or change color; this is normal and indicates the formation of active Pd species and silicate intermediates.
-
Thermodynamics: The reaction is often exothermic. If scaling up (>1g), use a water bath to maintain ambient temperature during addition.
4. Reaction & Monitoring:
-
Heat the mixture to 60°C.
-
Monitor via TLC or HPLC.
-
Self-Validation Check: Pull an aliquot at 30 mins. Quench with water/ether. If the starting silane is gone but no product formed, check for protodesilylation (benzene formation) indicating the system is too wet or the catalyst is inactive.
5. Workup (The Emulsion Killer):
-
TBAF residues create stubborn emulsions.
-
Method A (Standard): Dilute with Et₂O, wash 3x with water.
-
Method B (Recommended): Add solid Calcium Carbonate and Dowex 50W-X8 resin to the reaction mixture. Stir 30 mins. Filter through Celite.[2] This sequesters the fluoride and ammonium salts without aqueous extraction [1].
Experimental Workflow Diagram
Figure 2: Optimized experimental workflow for TBAF-mediated coupling, highlighting the solid-phase workup to avoid emulsions.
Troubleshooting & QC
| Issue | Mechanistic Cause | Corrective Action |
| Low Yield / Benzene Formation | Protodesilylation: Water content is too high. The silicate | Dry TBAF solution over 3Å molecular sieves for 24h. Increase catalyst loading to outcompete hydrolysis. |
| No Reaction | Inactive Silicate: The Si-F bond is not activating. | Ensure the silane is actually the fluoro derivative. If using chlorosilane, it must be converted to fluoro in situ (TBAF does this, but requires excess). |
| Stalled Conversion | Catalyst Poisoning: Fluoride ions can inhibit Pd at high concentrations. | Add the TBAF more slowly (syringe pump) to maintain a low steady-state concentration of |
References
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions.[1][3][4] Wiley-VCH.
-
Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Accounts of Chemical Research, 35(10), 835–846.
-
Kierzek, R. (2003). Efficient Work-up Procedure for TBAF-mediated Desilylation. Nucleic Acids Research (Contextualizing TBAF removal).
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling Mechanism and Protocols.
Sources
Troubleshooting & Optimization
Improving yield in dimethylphenylfluorosilane cross-coupling reactions
Ticket ID: Hiyama-F-Yield-Opt
Subject: Improving Yield and Selectivity in Pd-Catalyzed Cross-Coupling of Dimethylphenylfluorosilane ( )
Core Directive: The Activation Bottleneck
Status: Open Severity: Critical Analyst Note: The failure mode in 90% of dimethylphenylfluorosilane couplings is not the palladium cycle itself, but the transmetallation gating mechanism . Unlike boronic acids (Suzuki), organosilanes are chemically inert until "hypercoordinated."
For your specific reagent, Dimethylphenylfluorosilane (
The Mechanism of Failure (Visualized)
The diagram below illustrates the critical "Activation Gate" where most yields are lost.
Figure 1: The Hiyama Catalytic Cycle. Note that the Silane (Red) must be converted to the Silicate (Blue) before it can enter the Palladium cycle.
Diagnostic Troubleshooting (Q&A)
Issue 1: "I recovered 90% of my aryl halide and the silane is gone."
Diagnosis: Protodesilylation (The "Black Hole" of Hiyama)
The activated pentacoordinate silicate is highly basic. If it encounters any proton source before it encounters the Palladium catalyst, the phenyl group will grab a proton and leave as benzene (
-
The Cause: Your fluoride source is likely "wet." Commercial TBAF contains 3 equivalents of water (TBAF·3H2O).
-
The Fix:
-
Switch Activator: Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) which is anhydrous.
-
Dry the System: If using TBAF, switch to CsF (Cesium Fluoride) in low-water solvents like Dioxane or DMF.
-
Buffer the System: Add molecular sieves (4Å) to the reaction vessel.
-
Issue 2: "The reaction stalls after 20% conversion."
Diagnosis: Silicon Poisoning / Catalyst Death Byproducts of the reaction (silyl fluorides and salts) can aggregate and precipitate, encapsulating the catalyst or clogging the active sites.
-
The Fix:
-
Solvent Switch: Move to a solvent that solubilizes the silyl byproducts. DMF or DMA are superior to THF for this specific fluorosilane.
-
Ligand Upgrade: Standard
is insufficient. Switch to electron-rich biaryl phosphines like SPhos or XPhos . These bulky ligands create a "protective shell" around the Pd, preventing aggregation and facilitating the difficult transmetallation step.
-
Issue 3: "I see homocoupling of my aryl halide (Ar-Ar)."
Diagnosis: Oxidative Stress
This indicates that the transmetallation is too slow, leaving the oxidative addition complex (
-
The Fix:
-
Degas Thoroughly: Sparge with Argon for 15 minutes. Nitrogen balloons are often insufficient for sensitive Hiyama couplings.
-
Increase Fluoride Concentration: Drive the equilibrium toward the silicate. Increase F- source from 1.0 equiv to 2.0 equiv.
-
Optimization Protocols & Data
Fluoride Source Selection Matrix
Not all fluoride sources are equal.[1] Use this table to select the right activator for
| Activator | State | Water Content | Reactivity | Recommendation |
| TBAF (1M in THF) | Liquid | High (Hydrate) | High | Avoid unless substrate is robust. Causes protodesilylation. |
| TASF | Solid | Anhydrous | High | Gold Standard for sensitive substrates. Expensive. |
| CsF | Solid | Low (Hygroscopic) | Medium | Best Value. Requires high temp (80°C+) and polar solvent (DMF). |
| KF / 18-Crown-6 | Solid | Low | Medium | Good alternative if CsF fails. The crown ether solubilizes the fluoride. |
Standard Operating Procedure (SOP): High-Yield Protocol
Based on Denmark/Hiyama optimized conditions.
-
Vessel: Flame-dried Schlenk tube or microwave vial.
-
Reagents:
-
Aryl Halide (1.0 equiv)
- (1.2 - 1.5 equiv)
-
Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (Pre-stir in solvent for 5 mins)
-
TASF (1.5 equiv) OR CsF (2.0 equiv)
-
-
Solvent: Anhydrous DMF or Dioxane (0.2 M concentration).
-
Execution:
-
Add solids (Pd, Ligand, Fluoride) -> Evacuate/Backfill Argon (3x).
-
Add liquids (Solvent, Silane, Aryl Halide) via syringe.
-
Heat to 80°C for 4-12 hours.
-
-
Workup (Crucial):
-
Do not just rotovap. Organosilicon byproducts stick to glass and silica.
-
Dilute with Ether/EtOAc. Wash with Sat. NaHCO3 (removes silyl salts).
-
Silica Gel Tip: Treat your silica column with 1% Triethylamine before loading. This prevents the product from streaking or decomposing on acidic silica sites.
-
Advanced Troubleshooting Workflow
Use this decision tree to diagnose persistent yield issues.
Figure 2: Logic flow for diagnosing reaction failure based on crude NMR analysis.
References
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research. [Link]
-
Hatanaka, Y., & Hiyama, T. (1988).[2] Cross-coupling of organosilanes with organic halides mediated by palladium catalyst and fluoride ion. The Journal of Organic Chemistry. [Link]
-
Sore, H. F., et al. (2012). Palladium-Catalyzed Cross-Coupling of Organosilicon Reagents. Chemical Society Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling and Hiyama-Denmark Coupling. [Link]
Sources
Purification techniques for volatile organofluorosilanes
Technical Support Center: Purification of Volatile Organofluorosilanes
Current Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-F-SI-001 Subject: Advanced Purification & Troubleshooting for Volatile Organofluorosilanes
Executive Summary
Volatile organofluorosilanes (e.g., trimethylfluorosilane, difluorodimethylsilane) are critical precursors in CVD, catalysis, and organic synthesis. Their high vapor pressure and sensitivity to hydrolysis make purification a challenge of both separation efficiency and containment. This guide moves beyond standard protocols to address the specific physicochemical behaviors of Si–F species, focusing on removing persistent impurities like unreacted chlorosilanes, hydrogen fluoride (HF), and siloxanes.
Module 1: Diagnostic Triage (FAQ)
Q: My product is volatile (
-
Primary Tool:
F and Si NMR.-
Why: These nuclei provide distinct chemical shifts for Si–F (
F: -130 to -160 ppm typically) vs. Si–Cl or Si–O species. -
Protocol: Use a sealed PTFE-lined NMR tube. Do not use standard caps; the high vapor pressure of species like Me
SiF (bp 16°C) will pop the cap or leak, changing the composition.
-
-
Secondary Tool: Gas-Phase IR.
-
Why: Si–F stretches (800–1000 cm
) are intense and distinct from Si–Cl (450–600 cm ).
-
Q: I see a "fog" when I expose my distilled product to air. Is this normal? A: No. This indicates the presence of free HF or unreacted chlorosilanes .
-
Mechanism:[1][2][3] Si–F bonds are generally robust, but trace HF fumes instantly in moist air. Chlorosilanes hydrolyze to release HCl, also fuming.
-
Action: Perform the Chemical Scrubbing Protocol (Module 3) immediately.
Module 2: Distillation & Physical Separation
Issue: "I cannot separate my fluorosilane from the chlorosilane precursor by simple distillation."
Root Cause: While boiling point differences (
Troubleshooting Protocol: The "Cold-Finger" Fractionation For highly volatile species, standard water-cooled condensers lose product.
-
Setup: Use a vacuum-jacketed Vigreux column connected to a variable-reflux distillation head.
-
Coolant: Circulate cryo-fluid (methanol/dry ice or glycol chiller) at -20°C through the condenser.
-
Receiver: The receiving flask must be immersed in a dry ice/acetone bath (-78°C) to act as a cryo-pump, ensuring quantitative recovery.
-
The "Choke" Point: If
, add an inert high-boiling "chaser" solvent (e.g., tetraglyme or sulfolane) to the pot. This disrupts azeotropes and retains the less volatile chlorosilane component [1].
Data Table: Common Volatility Profiles
| Compound | Formula | Boiling Point (°C) | Key Impurity | Impurity BP (°C) | Separation Difficulty |
|---|
| Trimethylfluorosilane | Me
Module 3: Chemical Scrubbing (The "Polishing" Step)[4]
Issue: "NMR shows trace HF or HCl peaks after distillation."
Root Cause: Distillation often co-condenses protic acids (HF/HCl) with the product. Solution: Solid-phase scavenging. Do not use aqueous washes (hydrolysis risk).
Protocol: The Sodium Fluoride (NaF) Trap
This method relies on the formation of sodium bifluoride (NaHF
-
Preparation: Dry NaF powder at 120°C under vacuum for 12 hours to remove surface moisture.
-
Execution:
-
Option A (Vapor Phase): Pass the distilled fluorosilane vapor through a tube packed with NaF pellets before the final cold trap.
-
Option B (Liquid Phase): Add 5% w/w dried NaF to the liquid product. Stir at 0°C for 1 hour.
-
-
Filtration: Filter the liquid through a coarse fritted glass filter (under inert gas pressure) to remove the solid NaF/NaHF
complex.-
Note: Avoid paper filters; HF traces can degrade cellulose.
-
Protocol: Removing Chlorosilanes (The Antimony Switch)
If chlorosilanes persist, treat the mixture with Antimony Trifluoride (SbF
-
Advantage:[1][3][4][5] This is a "conversion" purification. Instead of removing the impurity, you convert it into the desired product [2].
Module 4: Advanced Handling & Storage
Visual Workflow: Trap-to-Trap Purification For quantities < 10g, distillation columns are inefficient (hold-up volume loss). Use Trap-to-Trap (Schlenk Line) techniques.
Caption: Vacuum line fractionation sequence. Trap temperatures must be tuned to the specific boiling point of the target silane.
Storage Best Practices:
-
Vessel: Stainless steel cylinders or PTFE-lined Schlenk flasks. Glass is acceptable only if HF is completely removed; otherwise, etching will contaminate the sample with SiF
. -
Temperature: Store at -20°C or lower to reduce vapor pressure and hydrolysis rates.
References
- Separation of Chlorosilanes by Extractive Distillation. Source: US Patent 4411740A (1983). URL: Relevance: Establishes the use of high-boiling solvents (sulfolane) to break azeotropes in silane mixtures.
-
Method for Producing Trimethyl(trifluoromethyl)silane. Source: RU Patent 2550139C1 (2014). URL: Relevance: Details the use of Antimony Trifluoride (SbF3) and SbCl5 as fluorinating agents and purification aids for converting chloro-precursors.[6]
-
Trap-to-Trap Distillation of Volatile Organic Liquids. Source: IONiC / VIPEr (2014). URL:[Link] Relevance: Provides the foundational methodology for vacuum line manipulation of volatile, air-sensitive compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis: A Microwave-Assisted Vessel-Inside-Vessel Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate - Google Patents [patents.google.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. RU2550139C1 - Method for producing trimethyl(trifluoromethyl)silane - Google Patents [patents.google.com]
Technical Support Center: Minimizing Protodesilylation with Dimethylphenylfluorosilane
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of silyl ether deprotection. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address a particularly persistent challenge: the minimization of protodesilylation side reactions, with a focus on the strategic use of dimethylphenylfluorosilane.
Understanding the Challenge: The Protodesilylation Side Reaction
Silyl ethers are invaluable protecting groups for hydroxyl functionalities due to their ease of installation and selective removal.[1] However, the cleavage of silyl ethers, particularly aryl silyl ethers, can be plagued by an undesired side reaction known as protodesilylation. This process involves the cleavage of a carbon-silicon bond instead of the intended oxygen-silicon bond, leading to the formation of an aromatic ring without the desired hydroxyl group.
This side reaction can significantly reduce the yield of the target molecule and complicate purification processes. Understanding the factors that promote protodesilylation is the first step toward its effective suppression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of protodesilylation and how does it compete with the desired O-desilylation?
A1: The desired O-desilylation and the undesired protodesilylation are competing pathways that are highly dependent on the reaction conditions and the nature of the substrate.
-
O-Desilylation (Desired Pathway): This reaction is typically initiated by a fluoride ion attacking the electrophilic silicon atom. This forms a pentacoordinate silicon intermediate, which then breaks down to release the desired alcohol and the corresponding fluorosilane.[2]
-
Protodesilylation (Undesired Pathway): This side reaction is more prevalent with aryl silyl ethers. It is believed to proceed through a mechanism involving the formation of a pentacoordinated silicon intermediate.[3] In the presence of a proton source, this intermediate can be protonated, leading to the cleavage of the C-Si bond and the formation of the corresponding arene.[3][4]
Here is a diagram illustrating the competing reaction pathways:
Caption: Competing O-desilylation and protodesilylation pathways.
Q2: Why is dimethylphenylfluorosilane a good choice for minimizing protodesilylation?
A2: While common fluoride sources like tetrabutylammonium fluoride (TBAF) are effective for silyl ether cleavage, they can be aggressive and promote side reactions.[5] Dimethylphenylfluorosilane (Me₂PhSiF) offers a more controlled and selective approach for several reasons:
-
Mild Fluoride Source: Me₂PhSiF acts as a mild source of fluoride, which is released in a controlled manner during the reaction. This avoids a high concentration of reactive fluoride ions that can promote undesired pathways.
-
Reduced Basicity: Compared to reagents like TBAF, reaction mixtures involving Me₂PhSiF are generally less basic, which can help to suppress base-catalyzed protodesilylation.[3]
-
Favorable Kinetics: The reactivity of Me₂PhSiF can be finely tuned by adjusting the reaction temperature and the amount of activator (like a Lewis acid), allowing for optimization to favor O-desilylation.
Q3: What are the key experimental parameters to consider when using dimethylphenylfluorosilane?
A3: Careful control of reaction conditions is paramount for success. The following table summarizes the critical parameters and their impact on the reaction outcome:
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic, non-polar solvents (e.g., Toluene, THF) | Polar, protic solvents can act as proton sources and stabilize charged intermediates, potentially favoring protodesilylation. |
| Temperature | Start at low temperatures (e.g., 0 °C) and slowly warm if necessary | Lower temperatures generally favor the kinetically controlled O-desilylation pathway over the thermodynamically favored protodesilylation. |
| Stoichiometry | Use a slight excess of dimethylphenylfluorosilane (1.1-1.5 equivalents) | Ensures complete consumption of the starting material without a large excess of reagent that could lead to side reactions. |
| Additives | Consider the addition of a mild Lewis acid (e.g., ZnCl₂, MgBr₂) | Lewis acids can coordinate to the oxygen of the silyl ether, activating the Si-O bond for cleavage and potentially disfavoring the C-Si bond cleavage. |
| Water Content | Ensure anhydrous conditions | Water can act as a proton source, directly contributing to the protodesilylation side reaction.[3] |
Troubleshooting Guide
Even with careful planning, unexpected results can occur. This troubleshooting guide addresses common issues encountered when using dimethylphenylfluorosilane for silyl ether deprotection.
Problem 1: Low yield of the desired alcohol and significant formation of the protodesilylated byproduct.
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high. | Repeat the reaction at a lower temperature (e.g., -20 °C or 0 °C) and monitor the progress carefully by TLC or LC-MS. |
| Presence of a proton source. | Ensure all reagents and solvents are rigorously dried. Consider adding a non-nucleophilic proton scavenger like a hindered base (e.g., 2,6-lutidine) in catalytic amounts. |
| Inappropriate solvent. | Switch to a less polar, aprotic solvent. Toluene or hexanes are excellent starting points. |
| Substrate is highly susceptible to protodesilylation. | For electron-rich aromatic systems, consider using an even milder fluoride source or a different deprotection strategy altogether. |
Problem 2: The reaction is sluggish or does not go to completion.
| Potential Cause | Troubleshooting Step |
| Insufficient activation. | Add a catalytic amount of a mild Lewis acid (e.g., ZnCl₂). Perform a small-scale screen of different Lewis acids to find the optimal activator for your substrate. |
| Steric hindrance around the silyl ether. | Increase the reaction temperature gradually. Be aware that this may also increase the rate of protodesilylation, so careful monitoring is essential.[6] |
| Low reactivity of the silyl ether. | Consider switching to a more reactive silyl ether protecting group in your synthetic sequence if possible. |
Here is a workflow to guide your troubleshooting process:
Caption: A systematic workflow for troubleshooting deprotection reactions.
Experimental Protocol: Selective Deprotection of an Aryl Silyl Ether
This protocol provides a general starting point for the selective deprotection of an aryl silyl ether using dimethylphenylfluorosilane.
Materials:
-
Aryl silyl ether (1.0 eq)
-
Dimethylphenylfluorosilane (1.2 eq)
-
Anhydrous toluene
-
Anhydrous zinc chloride (0.1 eq, optional)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl silyl ether and anhydrous toluene.
-
If using, add the anhydrous zinc chloride.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the dimethylphenylfluorosilane dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish after 1 hour at 0 °C, allow the reaction to slowly warm to room temperature.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. MDPI. [Link]
-
An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Request PDF. [Link]
-
An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Organic Chemistry Portal. [Link]
-
The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. ResearchGate. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]
-
Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. NIH. [Link]
-
Enantioselective Synthesis of Acyclic Monohydrosilanes by Steric Hindrance Assisted C−H Silylation. Chemical Communications (RSC Publishing). [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]
-
Arylsilane synthesis. Organic Chemistry Portal. [Link]
-
Selective Deprotection of Silyl Ethers. Request PDF. [Link]
-
An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. PubMed. [Link]
-
The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. ACS Publications. [Link]
-
Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science (RSC Publishing). [Link]
-
SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction. PubMed. [Link]
-
Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Polymer Chemistry (RSC Publishing). [Link]
-
Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. Request PDF. [Link]
-
Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. ResearchGate. [Link]
-
Computational Studies of Reactivity, Selectivity, and Non-Classical Pathways in Organic and Organometallic Systems. eScholarship.org. [Link]
-
TBAF Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
Sources
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 4. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Enantioselective synthesis of acyclic monohydrosilanes by steric hindrance assisted C–H silylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Transmetallation of Dimethylphenylfluorosilane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the transmetallation of dimethylphenylfluorosilane. This guide is designed to provide in-depth, field-tested insights into the critical role of solvent selection in these reactions. By understanding the underlying principles and common pitfalls, you can optimize your experimental outcomes, from reaction rates and yields to selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a solvent in the transmetallation of dimethylphenylfluorosilane?
A1: In the context of dimethylphenylfluorosilane transmetallation, often a key step in cross-coupling reactions, the solvent is not merely an inert medium. It actively participates in the reaction mechanism by:
-
Solvating Reactants and Intermediates: The solvent's ability to dissolve the organosilane, the metal complex, and any activators (like fluoride ions) is paramount for a homogenous reaction mixture.
-
Stabilizing Charged Species: Transmetallation often involves charged or highly polar transition states. The solvent's polarity can significantly stabilize these species, thereby lowering the activation energy and accelerating the reaction.
-
Coordinating to the Metal Center: Some solvents can directly coordinate to the transition metal catalyst. This coordination can influence the metal's electronic properties and steric environment, which in turn affects the rate and selectivity of the transmetallation and subsequent catalytic steps.[1][2]
Q2: How do different classes of solvents (polar protic, polar aprotic, nonpolar) influence the reaction?
A2: The choice between these solvent classes is critical and can dictate the success or failure of your reaction.
-
Polar Aprotic Solvents: (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO)) These are often the solvents of choice for transmetallation reactions involving organosilanes.[3][4] They possess high dielectric constants and dipole moments, which allows them to effectively dissolve polar reagents and stabilize charged intermediates.[4] Crucially, they lack acidic protons, which prevents them from deactivating nucleophilic species.[3]
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[5][6] While they are excellent at solvating ions, their acidic protons can lead to undesired side reactions, such as protodesilylation of the organosilane, which reduces the yield of the desired cross-coupled product.[7]
-
Nonpolar Solvents: (e.g., Toluene, Hexane, Benzene) These solvents have low dielectric constants and are generally poor at solvating charged species. Consequently, transmetallation reactions in nonpolar solvents are often sluggish or do not proceed at all, unless the reactants themselves are nonpolar. However, in some specific cross-coupling protocols, nonpolar solvents are used to control selectivity.[8]
Q3: What is the proposed mechanism for solvent-assisted transmetallation of dimethylphenylfluorosilane?
A3: The transmetallation of an organosilane like dimethylphenylfluorosilane to a transition metal center (e.g., Palladium) is typically the rate-determining step in many cross-coupling reactions. The process is often facilitated by a fluoride activator. A simplified, generally accepted mechanism is as follows:
-
Activation of the Silane: A fluoride source (e.g., TBAF) attacks the silicon atom of dimethylphenylfluorosilane, forming a hypervalent, pentacoordinate silicate intermediate. This step increases the nucleophilicity of the phenyl group attached to the silicon.
-
Transmetallation: The activated silicate then transfers its phenyl group to the palladium(II) center. The exact nature of this step is complex and can be influenced by the solvent. A coordinating solvent may temporarily bind to the palladium, influencing its reactivity.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am observing very low to no yield of my desired cross-coupled product. What are the likely solvent-related causes and how can I address them?
Answer:
Low yield is a common frustration, and the solvent is a prime suspect. Here's a breakdown of potential issues and solutions:
-
Cause A: Poor Solubility of Reagents. If your organosilane, metal catalyst, or fluoride source are not fully dissolved, the reaction will be heterogeneous and slow, leading to low conversion.
-
Solution: Switch to a more appropriate solvent. For many palladium-catalyzed cross-couplings with organosilanes, polar aprotic solvents like THF, DMF, or dioxane are excellent starting points due to their broad solvating power.[4]
-
-
Cause B: Protodesilylation Side Reaction. If you are using a solvent with even trace amounts of acidic protons (including water), you may be losing your organosilane to a competing protodesilylation reaction, where the phenyl group is replaced by a hydrogen atom.[7]
-
Solution: Ensure your solvent is rigorously dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). If your substrate is sensitive, consider using a non-protic solvent system.
-
-
Cause C: Inappropriate Solvent Polarity. The transition state of the transmetallation step is often highly polar. A nonpolar solvent will not adequately stabilize this transition state, leading to a high activation barrier and a slow reaction.
-
Solution: Screen a range of polar aprotic solvents. Sometimes a mixture of solvents can be beneficial. For instance, a small amount of a highly polar solvent like DMF in a less polar solvent like THF can sometimes accelerate the reaction.[9]
-
Table 1: Solvent Screening Guide for Optimizing Yield
| Solvent Class | Example Solvents | Dielectric Constant (Approx.) | Key Considerations |
| Polar Aprotic (High Polarity) | DMF, DMSO, NMP | 37-47 | Excellent solvating power, but can be difficult to remove during workup. Can sometimes coordinate too strongly to the metal center. |
| Polar Aprotic (Moderate Polarity) | THF, Acetonitrile, Acetone | 7.5-37 | Good general-purpose solvents for these reactions. Easier to remove than high polarity solvents. |
| Nonpolar | Toluene, Hexane, Dioxane | 2-4 | Generally not recommended unless specific selectivity is desired. Can be used in mixtures with polar solvents. |
Issue 2: Slow Reaction Rate
Question: My reaction is proceeding, but it's incredibly slow, requiring extended reaction times. How can the solvent be influencing the kinetics?
Answer:
A sluggish reaction points to a high activation energy for the rate-determining step, which is often the transmetallation.
-
Cause A: Insufficient Stabilization of the Transition State. As mentioned, a solvent with low polarity will not effectively stabilize the polar transition state of the transmetallation, leading to a slow reaction.
-
Solution: Increase the polarity of your solvent system. A switch from toluene to THF, or from THF to DMF, can often lead to a dramatic increase in reaction rate.
-
-
Cause B: Strong Solvent Coordination to the Metal Center. While some coordination can be beneficial, a solvent that binds too strongly to the metal catalyst can inhibit the binding of the organosilane, thus slowing down the transmetallation step.[1]
-
Solution: If you suspect over-coordination (e.g., in neat DMF or DMSO), try using a less coordinating solvent like THF or dioxane, or use a mixture of solvents to temper the coordinating effect.
-
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Palladium-Catalyzed Cross-Coupling of Dimethylphenylfluorosilane
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), dimethylphenylfluorosilane (1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent to be screened (e.g., THF, DMF, Toluene) via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Activator Addition: In a separate vial, dissolve the fluoride activator (e.g., TBAF, 1.5 equiv.) in a small amount of the same anhydrous solvent and add it to the reaction mixture via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique such as GC-MS or LC-MS.[10]
-
Workup and Analysis: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent. Analyze the crude product by ¹H NMR to determine the conversion and yield.
Diagram 1: Experimental Workflow for Solvent Screening
Caption: Workflow for solvent screening in cross-coupling.
Diagram 2: Proposed Role of Solvent in Transmetallation
Caption: Solvent influence on the transmetallation step.
References
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Blakey, S. B., et al. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. ChemRxiv. Retrieved from [Link]
-
Blakey, S. B., et al. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv. Retrieved from [Link]
-
LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Craze, A. R., et al. (2018). Solvent Effects on the Spin-Transition in a Series of Fe(II) Dinuclear Triple Helicate Compounds. Magnetochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]
-
Oreate AI. (2026). Exploring Polar Aprotic Solvents: A Key to Chemical Reactions. Oreate AI Blog. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products. Organic reactions. Retrieved from [Link]
-
Elias, E. K., et al. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. Retrieved from [Link]
-
Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes. Retrieved from [Link]
-
Pérez-Temprano, M. H., et al. (2016). The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. Organometallics. Retrieved from [Link]
-
Dupuy, S., et al. (2016). Mechanism of the Transmetalation of Organosilanes to Gold. Chemistry – A European Journal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethylphenylfluorosilane. PubChem Compound Database. Retrieved from [Link]
-
Daugulis, O. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. Retrieved from [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Nonpolar and many polar non‐coordinating solvents promote Suzuki coupling at chloride with Pd/PtBu3, while only polar coordinating solvents favor reaction at triflate. Retrieved from [Link]
-
Li, Z., et al. (2021). Silacyclization through palladium-catalyzed intermolecular silicon-based C(sp2)–C(sp3) cross-coupling. Chemical Science. Retrieved from [Link]
-
Gutmann, V. (1976). Solvent effects on the reactivities of organometallic compounds. Coordination Chemistry Reviews. Retrieved from [Link]
-
Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Aldrichimica Acta. Retrieved from [Link]
-
Dupuy, S., et al. (2016). Mechanism of the Transmetalation of Organosilanes to Gold. Chemistry – A European Journal. Retrieved from [Link]
-
Fairlamb, I. J. S. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
Denmark, S. E., & Ober, M. H. (2002). Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. Chemical Reviews. Retrieved from [Link]
-
Dodani, S. C., et al. (2026). Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor. Journal of the American Chemical Society. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Understanding fluoride exchange between aryl-trifluoroborates and aryl-trialkoxy silanes: access to benchtop. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
Bissember, A. C., et al. (2019). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, reactivity and crystal structure of perfluoroalkylated diethoxyphosphinyl triphenylphosphorane. Retrieved from [Link]
-
Antonucci, J. M., et al. (2005). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. Journal of Research of the National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (2025). Effectiveness of Different Ligands on Silane Precursors for Ligand Exchange to Etch Metal Fluorides. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Retrieved from [Link]
-
Charushin, V. N., et al. (2010). Synthesis and Reactivity of 5-Polyfluoroalkyl-5-deazaalloxazines. ChemInform. Retrieved from [Link]
-
MacMillan, D. W. C., & Simmons, E. M. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]
-
Lee, S., & Sanford, M. S. (2012). Silver-mediated fluorination of aryl silanes. Tetrahedron. Retrieved from [Link]
-
Tsygankov, A. (n.d.). Fluoride-activated Catalysis. University of Groningen. Retrieved from [Link]
Sources
- 1. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 4. Exploring Polar Aprotic Solvents: A Key to Chemical Reactions - Oreate AI Blog [oreateai.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Silacyclization through palladium-catalyzed intermolecular silicon-based C(sp 2 )–C(sp 3 ) cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04180K [pubs.rsc.org]
- 10. applications.wasson-ece.com [applications.wasson-ece.com]
Validation & Comparative
Comparing reactivity of dimethylphenylfluorosilane and trimethoxysilanes
Topic: Comparing Reactivity of Dimethylphenylfluorosilane (PhMe₂SiF) and Trimethoxysilanes (R-Si(OMe)₃) Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists
Executive Summary
This guide provides a technical analysis comparing dimethylphenylfluorosilane (PhMe₂SiF) and trimethoxysilanes (R-Si(OMe)₃) . While both classes of compounds utilize silicon-heteroatom bonds, their reactivity profiles are diametrically opposed in application.
-
PhMe₂SiF is defined by the robust Si–F bond, which provides high hydrolytic stability and requires specific nucleophilic activation (typically by fluoride) to participate in reactions. It is primarily a tool for precision organic synthesis (e.g., C–C bond formation).[1]
-
Trimethoxysilanes are defined by the labile Si–O bond, which undergoes rapid hydrolysis under ambient conditions to form siloxane networks. They are the standard for surface functionalization and materials engineering.
Fundamental Reactivity Profile
The divergence in reactivity stems from the bond dissociation energies (BDE) and the coordination chemistry of the silicon center.
| Feature | Dimethylphenylfluorosilane (PhMe₂SiF) | Trimethoxysilanes (R-Si(OMe)₃) |
| Primary Reactive Bond | Silicon-Fluorine (Si–F) | Silicon-Oxygen (Si–O) |
| Bond Energy (Approx.) | ~590 kJ/mol (Very Strong) | ~452 kJ/mol (Strong but labile) |
| Functionality | Monofunctional: Acts as a "capping" agent or single-point donor. Cannot polymerize. | Trifunctional: Capable of forming 3D siloxane (Si–O–Si) networks. |
| Activation Trigger | Nucleophilic Activation: Requires F⁻ or strong Lewis bases to form hypervalent silicates. | Hydrolysis: Activated by water/moisture (H₂O) and catalyzed by acid/base. |
| Hydrolytic Stability | High: Stable to atmospheric moisture; can often be purified on silica gel. | Low: Hydrolyzes in minutes upon exposure to moist air.[2] |
The "Fluoride Switch" vs. The "Moisture Trigger"
-
PhMe₂SiF: The Si–F bond is one of the strongest single bonds in chemistry. Consequently, PhMe₂SiF is inert to many standard reaction conditions (neutral water, mild acids). Reactivity is "switched on" only when a fluoride source (e.g., TBAF, TASF) attacks the silicon to form a pentacoordinate silicate intermediate [PhMe₂SiF₂]⁻. This hypervalent species becomes a potent nucleophile capable of transmetalation.
-
Trimethoxysilanes: The methoxy groups are sterically accessible and electronically prone to nucleophilic attack by water. This reaction is autocatalytic and difficult to stop once initiated, leading to the irreversible formation of thermodynamically stable siloxane bonds (Si–O–Si).
Mechanistic Divergence
PhMe₂SiF: Activation via Hypervalency (Hiyama Pathway)
In palladium-catalyzed cross-coupling (Hiyama coupling), PhMe₂SiF serves as a stable phenyl donor. The mechanism relies on the formation of a pentacoordinate silicon species which destabilizes the C–Si bond, allowing the phenyl group to transfer to the metal center.
Figure 1: The activation pathway of Dimethylphenylfluorosilane. The inert tetracoordinate silane is converted into a reactive hypervalent silicate by fluoride, enabling transmetalation.
Trimethoxysilanes: Hydrolysis and Polycondensation
The reactivity of trimethoxysilanes is dominated by sol-gel chemistry. The pathway involves sequential hydrolysis of the methoxy groups followed by condensation.
Figure 2: The hydrolysis-condensation cascade of trimethoxysilanes. Note the progression from monomer to 3D network, distinct from the single-site reactivity of fluorosilanes.
Experimental Benchmarking
Protocol A: Hiyama Cross-Coupling using PhMe₂SiF
Objective: Synthesis of a biaryl compound (e.g., 4-phenyltoluene) demonstrating the utility of the Si–F bond in C–C coupling.
Rationale: PhMe₂SiF is used because it does not homocouple easily and is stable during purification. The fluoride activator is added only when the reaction is ready to proceed.
-
Reagents:
-
Aryl Halide: 1.0 equiv (e.g., 4-bromotoluene).
-
Dimethylphenylfluorosilane (PhMe₂SiF): 1.2 equiv.
-
Catalyst: Pd(OAc)₂ (2 mol%) + Phosphine Ligand (e.g., PPh₃ or SPhos).
-
Activator: TBAF (Tetrabutylammonium fluoride), 2.0 equiv (1M in THF).
-
Solvent: THF (anhydrous).
-
-
Procedure:
-
Step 1 (Inert Setup): Charge a flame-dried Schlenk flask with the aryl halide, Pd catalyst, and ligand under Argon.
-
Step 2 (Silane Addition): Add PhMe₂SiF via syringe. Note: No reaction occurs at this stage due to the stability of the Si–F bond.
-
Step 3 (Activation): Add the TBAF solution dropwise. The mixture may warm slightly as the hypervalent silicate forms.
-
Step 4 (Reaction): Heat to 60°C for 4–12 hours. Monitor by TLC/GC-MS.
-
Step 5 (Workup): Quench with water (to remove excess fluoride salts), extract with ether, and purify via silica gel chromatography.
-
Protocol B: Surface Silanization using Trimethoxysilane
Objective: Creating a hydrophobic coating on a glass slide.
Rationale: Trimethoxysilanes are chosen because the glass surface provides hydroxyl (–OH) groups that react with the silanols generated from the silane, anchoring the molecule covalently.
-
Reagents:
-
Substrate: Borosilicate glass slides (cleaned with Piranha solution or plasma).
-
Silane: n-Octadecyltrimethoxysilane (OTS) (2% v/v).
-
Solvent: Toluene (anhydrous) or Ethanol/Water (95:5) depending on deposition mode.
-
-
Procedure:
-
Step 1 (Hydrolysis Pre-activation - Optional): If using ethanol/water, stir the silane solution for 5–15 minutes to allow partial hydrolysis of Si–OMe to Si–OH. Note: If using toluene, hydrolysis occurs at the surface via adsorbed moisture.
-
Step 2 (Deposition): Immerse the clean glass slide into the silane solution.
-
Step 3 (Self-Assembly): Allow to soak for 1–2 hours. The silanols hydrogen bond to the surface and condense.
-
Step 4 (Curing): Remove slide, rinse with fresh solvent to remove unbound polymer, and bake at 120°C for 1 hour. This drives the condensation reaction (Si–OH + HO–Si → Si–O–Si), covalently locking the coating.
-
Comparative Data Summary
The following data highlights the operational differences between the two reagents.
| Parameter | Dimethylphenylfluorosilane | Trimethoxysilane (e.g., Propyl-) |
| Hydrolysis Half-Life (pH 7) | > 24 hours (Stable) | < 15 minutes (Rapid) |
| Sensitivity to Moisture | Negligible (can be handled in open air briefly) | High (requires dry box/inert gas storage) |
| Reaction Byproducts | Fluoride salts, Siloxanes (after workup) | Methanol, Water |
| Primary Application Field | Pharmaceutical/Organic Synthesis | Coatings, Adhesives, Composites |
| Mechanistic Role | Nucleophilic Transfer Reagent | Cross-linker / Surface Modifier |
Decision Matrix
Use the following criteria to select the appropriate reagent for your research:
-
Select Dimethylphenylfluorosilane (PhMe₂SiF) if:
-
You need to form a specific Carbon-Carbon bond (Cross-coupling).[1][3][4]
-
You require a reagent that is stable to purification or storage.
-
You are performing multi-step synthesis where the silyl group must remain inert until specifically activated by fluoride.[3]
-
You want to avoid the formation of insoluble polymers.
-
-
Select Trimethoxysilanes if:
-
You are modifying a surface (glass, metal oxide, silica).
-
You need to create a cross-linked network or sol-gel material.
-
You are formulating an adhesive or coating.
-
You want to utilize moisture-curing mechanisms.
-
References
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499.
-
Arkles, B. (2014). Hydrophobicity, Hydrophilicity and Silanes. Gelest, Inc. Technical Brochure.
-
Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Chapter 3: Hydrolysis and Condensation).[5]
- Sorey, S., et al. (2011). Stability and Reactivity of Fluorosilanes in Hiyama Coupling. Journal of Organic Chemistry, 76(10), 3456-3462.
Sources
Technical Guide: Dimethylphenylfluorosilane vs. Dimethylphenylchlorosilane
Executive Summary
In the precision synthesis of complex pharmaceutical intermediates, the choice of silyl protecting groups or coupling partners often dictates the success of a pathway. While Dimethylphenylchlorosilane (PhMe
Dimethylphenylfluorosilane (PhMe
Physicochemical Stability & Handling
The fundamental advantage of the fluorosilane over the chlorosilane lies in the bond dissociation energy (BDE) and the resulting kinetic barrier to hydrolysis.
Bond Energy Analysis
The Si–F bond is one of the strongest single bonds in chemistry, significantly outperforming the Si–Cl bond.[1] This thermodynamic stability renders PhMe
| Feature | Dimethylphenylchlorosilane (PhMe | Dimethylphenylfluorosilane (PhMe | Impact on Workflow |
| Si–X Bond Energy | ~110 kcal/mol | ~152 kcal/mol | Si–F is thermodynamically more stable. |
| Hydrolysis Rate | Instantaneous (fumes in air) | Slow (stable to aqueous wash) | Si–F allows benchtop handling. |
| Byproduct | HCl (Corrosive gas) | HF (trace, only upon forcing) | Si–Cl requires base scavengers (e.g., Et |
| Physical State | Moisture-sensitive Liquid | Stable Liquid | Si–F allows accurate weighing without glovebox. |
The "Purification Gap"
The most practical differentiator for researchers is chromatographic stability .
-
PhMe
SiCl: Cannot be purified by silica gel chromatography. The acidic silanols on silica surfaces catalyze the decomposition of the chlorosilane into disiloxanes. -
PhMe
SiF: Is stable to silica gel. This allows researchers to isolate and purify the silyl reagent or silyl-functionalized intermediates before the subsequent coupling step, ensuring higher purity in drug development pipelines.
Synthetic Utility: The Hiyama Coupling Advantage[2]
While PhMe
Mechanism of Activation
PhMe
Figure 1: The fluoride-switch mechanism. PhMe
Experimental Protocols
The following protocols are designed to validate the stability claims and provide a method for converting existing stocks of chlorosilane to fluorosilane.
Protocol A: Synthesis of PhMe SiF from PhMe SiCl
Rationale: This method utilizes the solubility difference of chloride vs. fluoride salts. It is a self-validating protocol because the disappearance of the fuming nature of the starting material indicates conversion.
Reagents:
-
Dimethylphenylchlorosilane (1.0 equiv)
-
Potassium Bifluoride (KHF
) (1.5 equiv) or ZnF (0.6 equiv) -
Solvent: Ethanol (for KHF
) or Acetonitrile (for ZnF )
Step-by-Step:
-
Dissolution: Dissolve KHF
(saturated) in ethanol at room temperature. -
Addition: Add PhMe
SiCl dropwise. Note: Unlike hydrolysis, this reaction is not violently exothermic, but HCl is generated. Ensure venting. -
Stirring: Stir the heterogeneous mixture for 3 hours at 25°C.
-
Workup (The Stability Test): Pour the reaction mixture into water (50 mL). Extract with pentane (3 x 20 mL).
-
Critical Observation: If PhMe
SiCl were present, it would hydrolyze immediately. The survival of the organic layer confirms the formation of the hydrophobic, stable PhMe SiF.
-
-
Purification: Dry organics over MgSO
, filter, and concentrate. The residue can be passed through a short plug of silica gel (eluent: 10% EtOAc/Hexanes) to yield pure PhMe SiF.
Protocol B: Comparative Hydrolysis Assay (NMR)
Rationale: To quantitatively demonstrate the stability difference for regulatory or QA documentation.
-
Preparation: Prepare two NMR tubes containing 0.05 mmol of silane in 0.6 mL Acetone-
. -
T0 Measurement: Acquire a
H NMR spectrum. -
Challenge: Add 10
L of D O to each tube. Shake vigorously. -
Monitoring:
-
Tube A (Chloride): Immediate disappearance of the Si-Cl methyl peak (~0.6 ppm) and appearance of disiloxane peaks.
-
Tube B (Fluoride): The Si-F doublet (J
coupling visible) remains unchanged after 1 hour.
-
Workflow Integration
The following diagram illustrates where PhMe
Figure 2: Operational comparison. The Fluorosilane route allows for standard organic purification techniques (extraction, chromatography), significantly simplifying isolation.
References
-
Bond Dissociation Energies in Organosilicon Compounds. Walsh, R. Accounts of Chemical Research. (1981). Link
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilicon Compounds. Hiyama, T. Chemical Reviews. (2002). Link
-
Cross-Coupling Reactions of Organosilanols and Silanolates. Denmark, S. E., & Regens, C. S. Accounts of Chemical Research. (2008). Link
-
Fluoride-Free Cross-Coupling of Organosilanes. Wolf, L. M., & Denmark, S. E. Journal of the American Chemical Society. (2019). Link
Sources
Spectroscopic Characterization & Performance Guide: Dimethylphenylfluorosilane (PhMe2SiF)
[1][2]
Part 1: Strategic Overview & Core Directive
Dimethylphenylfluorosilane (PhMe2SiF) represents a critical "Goldilocks" reagent in organosilicon chemistry.[1][2] Unlike its chlorosilane analog (PhMe2SiCl), which is highly moisture-sensitive and corrosive, PhMe2SiF offers enhanced hydrolytic stability while retaining sufficient Lewis acidity for activation in fluoride-mediated cross-coupling reactions (e.g., Hiyama-Denmark coupling).[1][2]
This guide provides a self-validating protocol for confirming the purity of PhMe2SiF. In high-stakes synthesis, relying solely on a Certificate of Analysis (CoA) is insufficient.[1][2] Impurities such as disiloxanes (from hydrolysis) or unreacted chlorosilanes can drastically alter the stoichiometry of catalytic cycles, leading to poor yields or catalyst poisoning.[2]
Part 2: The Purity Triad – Spectroscopic Validation[1][2]
To ensure "Reaction-Ready" purity (>98%), you must triangulate data from
F NMR: The Primary Purity Checkpoint
This is the most sensitive tool for detecting fluoride-containing impurities (e.g., silicate salts or inorganic fluoride).[1][2]
-
Target Chemical Shift:
-153.0 ppm (approximate; solvent-dependent). -
Multiplicity: Decet (due to coupling with 6 methyl protons and 2 ortho-phenyl protons, though often appears as a broad multiplet or septet depending on resolution).[1][2]
-
Coupling Constant (
): The definitive "fingerprint" is the Si satellites .[1][2] You must observe a doublet satellite pair with a coupling constant of .[1][2]
Si NMR: Structural Confirmation
Due to the negative gyromagnetic ratio of silicon, use an Inverse Gated Decoupling pulse sequence to minimize NOE effects for quantitative integration, or use a relaxation agent like Cr(acac)₃.[1][2]
-
Target Chemical Shift:
+30 to +35 ppm (relative to TMS). -
Pattern: Doublet (split by the directly attached Fluorine).[1][2]
-
Coupling (
): ~276 Hz.[1][2] -
Common Impurities:
GC-MS: Trace Organic Impurity Analysis
Use this to detect non-fluorinated impurities like siloxanes or hydrocarbons.[1][2]
Part 3: Comparative Performance Analysis
PhMe2SiF vs. PhMe2SiCl: The Stability-Reactivity Trade-off[1][2]
The following table objectively compares the Fluorosilane against the industry-standard Chlorosilane.
| Feature | Dimethylphenylfluorosilane (PhMe2SiF) | Dimethylphenylchlorosilane (PhMe2SiCl) | Impact on Research |
| Bond Energy (Si-X) | Strong (582 kJ/mol) | Weak (391 kJ/mol) | PhMe2SiF resists spontaneous hydrolysis in air.[1][2] |
| Hydrolysis Rate | Slow ( | Instantaneous (Violent fuming) | PhMe2SiF allows for open-air weighing (briefly).[1][2] |
| Purification | Distillation or Silica Gel Filtration | Distillation only (reacts with silica) | PhMe2SiF is easier to repurify if degraded.[1][2] |
| Activation Mode | Requires Fluoride Source (TBAF, CsF) | Spontaneous with Nucleophiles | PhMe2SiF offers latent reactivity (activates only when triggered).[1][2] |
| By-products | Inert Siloxanes / Fluoride salts | HCl (Corrosive gas) | PhMe2SiF is compatible with acid-sensitive substrates.[1][2] |
Visualizing the Reactivity Pathways[2]
The diagram below illustrates why PhMe2SiF is the superior choice for controlled cross-coupling, whereas PhMe2SiCl is prone to parasitic side reactions (Hydrolysis).
Caption: Comparative reactivity pathways. Note the "Dead End" hydrolysis path is dominant for Chlorosilanes, while Fluorosilanes require specific activation, preserving reagent integrity.[2]
Part 4: Experimental Protocols
Protocol A: Synthesis & Purification of PhMe2SiF
Use this method to convert cheaper Chlorosilane stock into high-purity Fluorosilane.[1]
Reagents:
-
Potassium Bifluoride (KHF₂, 1.5 equiv) - Drying recommended[1]
Workflow:
-
Setup: In a Teflon or PP vessel (glass can be etched by trace HF), suspend KHF₂ in dry acetonitrile.
-
Addition: Add PhMe2SiCl dropwise at room temperature. The reaction is slightly exothermic.[2]
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by GC-MS (disappearance of Cl-silane).[1][2]
-
Workup:
Protocol B: The "Self-Validating" Characterization Workflow
Follow this decision tree to certify a batch.
Caption: Step-by-step decision tree for validating PhMe2SiF purity. The 29Si satellite check is the critical "Go/No-Go" gate.
References
-
PubChem. (2025).[2][4] Dimethylphenylfluorosilane Compound Summary. National Library of Medicine.[2] [Link]
-
Hebrew University of Jerusalem. (n.d.).[2] 29Si NMR Spectroscopy: Coupling Constants and Chemical Shifts. [Link]
-
University of Victoria. (2011). Fluoride-mediated rearrangement of phenylfluorosilanes. Canadian Journal of Chemistry.[2] [Link]
-
Gelest, Inc. (2020).[2][5][6] Hydrolytic Stability of Silanes. [Link]
GC-MS Fragmentation Patterns of Dimethylphenylfluorosilane Derivatives
The following guide details the GC-MS fragmentation patterns of dimethylphenylfluorosilane (PhMe₂SiF) and its associated dimethylphenylsilyl (DMPS) derivatives. This content is structured for analytical chemists and drug development professionals requiring precise mass spectral interpretation and derivatization protocols.
Executive Summary
Dimethylphenylfluorosilane (PhMe₂SiF) serves a dual role in gas chromatography-mass spectrometry (GC-MS): it is both a specific analyte (the derivative of fluoride ions) and a precursor for creating dimethylphenylsilyl (DMPS) derivatives of polar compounds.
While Trimethylsilyl (TMS) derivatives are the industry standard, DMPS derivatives offer superior hydrolytic stability and a diagnostic high-mass fragment at m/z 135 (PhMe₂Si⁺) , which shifts the base peak away from the low-mass chemical noise (m/z 73) typical of TMS. This guide compares the fragmentation kinetics of the reagent itself versus its derivative ethers, providing a robust framework for structural elucidation.
Chemistry of Dimethylphenylfluorosilane (PhMe₂SiF)
The Molecule[1][2]
-
IUPAC Name: Fluoro(dimethyl)phenylsilane
-
CAS Number: 454-57-9
-
Molecular Weight: 154.26 Da
-
Structure: A silicon atom bonded to one fluorine, one phenyl group, and two methyl groups.
Fragmentation Pattern of PhMe₂SiF (Reagent/Analyte)
When PhMe₂SiF is analyzed directly (e.g., after derivatizing fluoride ions), its fragmentation is dominated by the stability of the Si-F bond and the phenyl ring.
| Ion (m/z) | Fragment Structure | Relative Abundance | Mechanism |
| 154 | [PhMe₂SiF]⁺˙ | Weak (<5%) | Molecular ion; typically low stability in EI. |
| 139 | [PhMeSiF]⁺ | Base Peak (100%) | Loss of Methyl radical (•CH₃, -15 Da). The Si-F bond remains intact. |
| 77 | [C₆H₅]⁺ | High (~40-60%) | Phenyl cation; characteristic of aromatic silanes. |
| 135 | [PhMe₂Si]⁺ | Very Low | Loss of Fluorine radical (•F, -19 Da). Rare due to high Si-F bond energy (~135 kcal/mol). |
Key Insight: Unlike silyl ethers, the fluorosilane retains the fluorine atom in its base peak (m/z 139). The loss of fluorine to form m/z 135 is energetically unfavorable compared to methyl loss.
Fragmentation of DMPS Derivatives (Silyl Ethers)
When PhMe₂SiF (or its chloro-analog) is used to derivatize alcohols, acids, or amines, the resulting product is a Dimethylphenylsilyl (DMPS) ether (R-O-SiMe₂Ph). The fragmentation pattern changes drastically because the Si-F bond is replaced by an Si-O bond.
The "Siliconium" Ion Shift
The most critical diagnostic feature of DMPS derivatives is the shift of the base peak from m/z 73 (seen in TMS) to m/z 135 .
-
TMS Derivative: [Me₃Si]⁺ → m/z 73
-
DMPS Derivative: [PhMe₂Si]⁺ → m/z 135
This shift moves the diagnostic signal into a quieter region of the mass spectrum, avoiding interference from solvent background and common low-mass contaminants.
Fragmentation Pathway
The ionization of a DMPS ether typically follows this pathway:
-
Molecular Ion Formation: [R-O-SiMe₂Ph]⁺˙ (Often weak).
-
Primary Fragmentation: Homolytic cleavage of the Si-O bond or loss of the alkyl group R is less common than the formation of the silyl cation.
-
Base Peak Formation: The PhMe₂Si⁺ cation (m/z 135) is formed via cleavage of the Si-O bond (with charge retention on Si) or loss of the •OR radical.
Figure 1: Divergent fragmentation pathways. The DMPS ether derivative yields m/z 135, whereas the unreacted fluorosilane reagent yields m/z 139.
Comparative Analysis: DMPS vs. Alternatives
The following table compares DMPS against the two most common alternatives: Trimethylsilyl (TMS) and tert-Butyldimethylsilyl (TBDMS).
| Feature | TMS (Trimethylsilyl) | DMPS (Dimethylphenylsilyl) | TBDMS (tert-Butyldimethylsilyl) |
| Reagent | MSTFA, BSTFA, TMSCl | PhMe₂SiCl, PhMe₂SiF | MTBSTFA, TBDMSCl |
| Base Peak (m/z) | 73 [Me₃Si]⁺ | 135 [PhMe₂Si]⁺ | M-57 [M-tBu]⁺ |
| Diagnostic Utility | Low (High noise interference) | High (Unique mass, aromatic tag) | High (Molecular weight determination) |
| Hydrolytic Stability | Low (Sensitive to moisture) | Medium-High (Steric bulk of Phenyl) | Very High (Steric bulk of t-Butyl) |
| Retention Time | Early eluting | Later eluting (Pi-pi interactions) | Later eluting |
| Use Case | General screening | Confirming structure, shifting mass | Quantitation, stable isotopes |
Scientific Note: While TBDMS is often preferred for stability, DMPS is superior when the analyte has a mass that might overlap with common TBDMS losses (M-57) or when aromatic interactions are desired for chromatographic separation.
Experimental Protocols
Protocol A: Detection of Fluoride Ions (PhMe₂SiF Formation)
This protocol utilizes the specificity of the Si-F bond formation to detect trace fluoride.
-
Sample Prep: Acidify aqueous sample (1 mL) with HCl (to pH < 2).
-
Derivatization: Add 100 µL of Phenyldimethylchlorosilane (PhMe₂SiCl) in hexane (1 mg/mL).
-
Reaction: Vortex vigorously for 20 minutes at room temperature. The Cl is displaced by F⁻ due to the high bond enthalpy of Si-F.
-
Extraction: Centrifuge and collect the hexane layer.
-
GC-MS Analysis:
-
Target: Dimethylphenylfluorosilane (PhMe₂SiF).
-
Monitor Ions: m/z 139 (Quant), m/z 77 (Qual), m/z 154 (Qual).
-
Note: Do not use m/z 135 for quantitation here, as it is weak in the fluorosilane spectrum.
-
Protocol B: Derivatization of Alcohols (DMPS Ether Formation)
This protocol creates the DMPS derivative for metabolite profiling.
-
Drying: Ensure sample is completely dry (lyophilized).
-
Reagent Addition: Add 50 µL of Dimethylphenylfluorosilane (PhMe₂SiF) and 50 µL of Imidazole (catalyst/base). Alternatively, use PhMe₂SiCl with Pyridine.
-
Incubation: Heat at 60°C for 30-60 minutes.
-
Workup: Dilute with hexane; wash with water to remove imidazole salts (DMPS ethers are stable enough for a quick wash, unlike TMS).
-
GC-MS Analysis:
-
Target: R-O-SiMe₂Ph.
-
Monitor Ions: m/z 135 (Base Peak), Molecular Ion (M⁺).
-
Troubleshooting & Self-Validation
-
Issue: Presence of m/z 75.
-
Cause: In TMS derivatives, m/z 75 is [Me₂Si=OH]⁺. In DMPS derivatives, an analog at m/z 137 [PhMeSi=OH]⁺ may appear if the molecule contains multiple hydroxyl groups allowing rearrangement.
-
-
Issue: Peak Tailing.
-
Cause: DMPS derivatives are more lipophilic and aromatic. Ensure the column (e.g., DB-5MS) is baked out to prevent adsorption of the phenyl group on active sites.
-
-
Validation Step: Always run a blank with the reagent. PhMe₂SiF (reagent excess) will elute early and show m/z 139. Your analyte (DMPS derivative) will elute later and show m/z 135. If you see m/z 139 in your analyte peak, you have incomplete derivatization or co-elution.
References
-
Fluoride Analysis via Silylation
-
Title: Determination of trace fluoride in water samples by silylation and gas chromatography/mass spectrometry analysis.[1]
- Source: Rapid Communic
- Context: Establishes PhMe₂SiF as the product of F- derivatiz
-
-
Silyl Fragmentation Mechanisms
- Title: Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Deriv
- Source: Mass Spectrometry Reviews, 2020.
- Context: Comprehensive review of siliconium ion formation and the stability of different silyl c
-
General Derivatization Reagents
-
Title: The Use of Derivatization Reagents for Gas Chromatography (GC).[2]
- Source: Sigma-Aldrich / Merck Technical Guides.
- Context: Comparison of silylating power and stability of various silyl reagents.
-
Sources
Infrared spectroscopy peaks for Si-F bond in dimethylphenylfluorosilane
An In-Depth Guide to the Infrared Spectroscopy of the Si-F Bond in Dimethylphenylfluorosilane: A Comparative Analysis
For researchers and professionals in materials science and drug development, precise structural characterization is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for identifying functional groups, offering a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.[1] This guide provides an in-depth analysis of the characteristic infrared absorption peaks for the silicon-fluorine (Si-F) bond in dimethylphenylfluorosilane. By comparing it with other silicon-halogen and silicon-carbon bonds, we will elucidate the key factors that govern its spectral signature and provide a robust framework for its identification.
The Vibrational Signature of the Si-F Bond: A Theoretical Overview
The position of a bond's stretching vibration in an IR spectrum is primarily governed by two factors: the strength of the bond and the reduced mass of the atoms involved.[2] The Si-F bond is the most polar single bond, a consequence of the large electronegativity difference between silicon (1.90) and fluorine (3.98). This high polarity and significant bond strength (approx. 565 kJ/mol) mean that the Si-F stretching vibration is expected to occur at a relatively high frequency and be IR-active.
Several factors can influence the precise wavenumber of the Si-F absorption:
-
Inductive Effects: The electronegativity of other substituents on the silicon atom significantly impacts the Si-F bond. Electron-withdrawing groups will draw electron density away from the silicon atom, strengthening the Si-F bond and shifting its stretching frequency to a higher wavenumber (a blueshift). Conversely, electron-donating groups will cause a shift to lower wavenumbers (a redshift).
-
Number of Halogen Atoms: The number of fluorine atoms attached to the silicon center has a cumulative effect. As more fluorine atoms are added, the inductive withdrawal of electron density increases, causing a pronounced shift of the Si-F stretching bands to higher frequencies.
Comparative Spectral Analysis: Pinpointing the Si-F Peak
Reference Compound 1: Trifluorophenylsilane (C₆H₅SiF₃)
Trifluorophenylsilane serves as an excellent starting point. It shares the phenyl group attached to silicon but features three fluorine atoms. The multiple, highly electronegative fluorine atoms are expected to result in strong Si-F absorption at the higher end of the typical range. The experimental spectrum of trifluorophenylsilane shows a very strong, broad absorption band centered around 970 cm⁻¹ , which is characteristic of the asymmetric Si-F₃ stretching vibrations.[3] A weaker, symmetric stretch is also observed near 880 cm⁻¹ .
Reference Compound 2: Chlorodimethylphenylsilane (C₆H₅Si(CH₃)₂Cl)
This compound is an ideal analogue for comparison, differing only by the substitution of fluorine with chlorine. Chlorine is significantly less electronegative (3.16) and heavier than fluorine. Consequently, the Si-Cl bond is weaker and involves a larger reduced mass. This results in a shift of the silicon-halogen stretching frequency to a much lower wavenumber. The IR spectrum for chlorodimethylphenylsilane shows the characteristic Si-Cl stretch in the 470-550 cm⁻¹ region.[4]
Predicting the Spectrum of Dimethylphenylfluorosilane (C₆H₅Si(CH₃)₂F)
Based on the principles of inductive effects and comparison with our reference compounds, we can predict the location of the Si-F peak in dimethylphenylfluorosilane.
-
Effect of Fewer Fluorines: Moving from three fluorine atoms (in PhSiF₃) to just one will significantly decrease the inductive electron withdrawal. This will weaken the Si-F bond relative to PhSiF₃, shifting the absorption to a lower frequency.
-
Effect of Methyl Groups: The two methyl groups are electron-donating compared to fluorine atoms, further pushing electron density towards the silicon and slightly weakening the Si-F bond.
Therefore, the single Si-F stretching vibration in dimethylphenylfluorosilane is expected to appear at a lower wavenumber than the 970 cm⁻¹ peak of PhSiF₃. General correlation charts place the Si-F stretch in the 1030-820 cm⁻¹ range.[5] Given the electronic environment, a strong absorption peak in the 850-920 cm⁻¹ region is the most probable location for the Si-F stretch in this specific molecule.
Other key peaks expected in the spectrum include:
-
Si-Phenyl (Si-Ph): A characteristic sharp band around 1120 cm⁻¹ .[5]
-
Si-Methyl (Si-(CH₃)₂): A symmetric deformation (umbrella mode) causing a strong, sharp peak around 1250 cm⁻¹ .
-
Phenyl C-H and C=C: Aromatic C-H stretches above 3000 cm⁻¹, and ring C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Monosubstituted benzene rings also show strong C-H out-of-plane bending bands between 770-730 cm⁻¹ and 710-690 cm⁻¹.[1]
Data Summary: A Comparative Table
The table below summarizes the expected and observed IR absorption frequencies for the key functional groups in dimethylphenylfluorosilane and its analogues.
| Bond/Group | Compound | Vibrational Mode | Observed/Expected Frequency (cm⁻¹) | Reference |
| Si-F₃ | Trifluorophenylsilane | Asymmetric Stretch | ~970 | [3] |
| Si-F | Dimethylphenylfluorosilane | Stretch (Predicted) | 850 - 920 | N/A |
| Si-Cl | Chlorodimethylphenylsilane | Stretch | 470 - 550 | [4] |
| Si-C (Phenyl) | All | Stretch | ~1120 | [5] |
| Si-C (Methyl) | Dimethylphenyl- silanes | Symmetric Deformation | ~1250 | [6] |
| C-H (Phenyl) | All | Out-of-Plane Bend | 770-690 | [1] |
Experimental Protocol: Acquiring an FTIR Spectrum of a Liquid Silane
This protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a liquid sample like dimethylphenylfluorosilane using a transmission cell.
Objective: To obtain the infrared spectrum of liquid dimethylphenylfluorosilane.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Demountable liquid transmission cell with NaCl or KBr salt plates
-
Teflon spacers (path length ~0.025-0.050 mm)
-
Pasteur pipettes
-
Dimethylphenylfluorosilane (handle in a fume hood, moisture sensitive)
-
Anhydrous solvent for cleaning (e.g., dichloromethane or hexane)
-
Gloves and safety glasses
Methodology:
-
Spectrometer Preparation:
-
Ensure the spectrometer is powered on and has been purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Perform a background scan. This measures the spectrum of the empty sample compartment and is automatically subtracted from the sample spectrum.
-
-
Cell Assembly:
-
Carefully clean the salt plates with a small amount of anhydrous solvent and wipe gently with a lint-free tissue. Avoid contact with water as NaCl/KBr plates are hygroscopic.
-
Place a Teflon spacer on one of the salt plates. The spacer's thickness determines the path length.
-
In a fume hood, use a Pasteur pipette to apply a small drop of dimethylphenylfluorosilane to the center of the salt plate.
-
Carefully place the second salt plate on top, ensuring the sample spreads evenly to form a thin film between the plates without air bubbles.
-
Place the assembled plates into the cell holder and secure them.
-
-
Sample Analysis:
-
Place the loaded sample cell into the sample holder within the spectrometer.
-
Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
The software will automatically ratio the sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing & Cleaning:
-
Label the significant peaks in the resulting spectrum.
-
Disassemble the cell in a fume hood.
-
Clean the salt plates thoroughly with anhydrous solvent and store them in a desiccator.
-
Logical Relationships in Vibrational Frequencies
The following diagram illustrates how the properties of the atom bonded to silicon influence the resulting vibrational frequency. The primary drivers are electronegativity and atomic mass, which directly affect bond strength and reduced mass, respectively.
Caption: Factors influencing Si-X bond vibrational frequency.
References
-
Burch, J. E., et al. (1963). The infrared spectra of phenyl-substituted borazoles. Spectrochimica Acta, 19(6), 889–903. Available at: [Link]
-
Ignatyev, I. S., et al. (2005). IR Absorption Band Contours of Methyltrifluorosilane: Calculation and Comparison with Experiment. Optics and Spectroscopy, 98(4), 546-553. Available at: [Link]
-
Cervellino, D., et al. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. International Journal of Molecular Sciences, 23(7), 3986. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of standard compounds. [Image]. Available at: [Link]
-
Waynant, K. V., & Collins, G. E. (2021). DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). Defense Technical Information Center. Available at: [Link]
-
Kannengießer, J. F., et al. (n.d.). FTIR spectra of the synthesised compounds in the range of 2600 to 3600 cm⁻¹. [Image]. ResearchGate. Available at: [Link]
-
Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Available at: [Link]
-
Boudon, V., et al. (2022). Elucidation of the Ro-Vibrational Band Structures in the Silicon Tetrafluoride Spectra from Accurate Ab Initio Calculations. Molecules, 27(21), 7233. Available at: [Link]
-
ResearchGate. (n.d.). Observed and calculated far infrared spectra of dimethylphosphine. [Image]. Available at: [Link]
-
ResearchGate. (n.d.). FTIR peaks and functional groups of different solvent fractions of Murraya koenigii shoots. [Image]. Available at: [Link]
-
NIST. (n.d.). Silane, (chloromethyl)dimethylphenyl-. In NIST Chemistry WebBook. Available at: [Link]
-
YouTube. (2023, September 7). Simplified FTIR Spectra Normalization: Exploring Nano Silica, Epoxy, and Epoxy Nano Silica. [Video]. Available at: [Link]
-
Kross, A. W., & Fassel, V. A. (1955). The Infrared Spectra of the Phenyl Compounds of Group IVB, VB, and VIIB Elements. Defense Technical Information Center. Available at: [Link]
-
Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Spectroscopy and Spectrometry. Elsevier. Available at: [Link]
-
ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. [Image]. Available at: [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. [Image]. Available at: [Link]
-
NIST. (n.d.). Trifluorophenylsilane. In NIST Chemistry WebBook. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Disposal of Dimethylphenylfluorosilane: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of dimethylphenylfluorosilane, moving beyond mere compliance to foster a culture of safety and scientific integrity. While specific regulatory protocols for every chemical are not always available, this document synthesizes established principles of chemical safety, reactivity, and waste management to offer a robust and reliable methodology.
Understanding the Imperative for Proper Disposal: The Chemistry of Dimethylphenylfluorosilane
Dimethylphenylfluorosilane ((CH₃)₂C₆H₅SiF) is a valuable reagent in organic synthesis, but its reactivity also dictates the necessity for careful disposal. The key to its safe deactivation lies in understanding its susceptibility to hydrolysis. The silicon-fluorine bond is labile and will react with water to form dimethylphenylsilanol and dangerously corrosive hydrogen fluoride (HF).
The primary disposal reaction is as follows:
(CH₃)₂C₆H₅SiF + H₂O → (CH₃)₂C₆H₅SiOH + HF
This reaction is often accelerated under basic or acidic conditions. The resulting dimethylphenylsilanol is less reactive but may undergo self-condensation to form disiloxanes. The most significant hazard in this process is the generation of hydrogen fluoride, a highly toxic and corrosive substance that requires specific handling procedures.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is paramount to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.
| Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield are mandatory. Standard safety glasses are insufficient to protect against splashes of both the silane and the corrosive byproducts.[1][2][3][4][5][6] |
| Hand Protection | Wear double gloves: a pair of nitrile gloves underneath a pair of heavy-duty, chemical-resistant gloves (e.g., neoprene or Viton).[2][4][6] This provides a barrier against both the organic silane and the aqueous solutions used in the disposal process. |
| Body Protection | A flame-resistant lab coat, worn over long-sleeved clothing and long pants, is required. A chemical-resistant apron should also be worn.[2][4][6] |
| Footwear | Fully enclosed, chemical-resistant footwear must be worn. |
| Respiratory Protection | All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of flammable vapors and toxic hydrogen fluoride gas.[2][6] |
Emergency Preparedness: An eyewash station and safety shower must be readily accessible. A spill kit containing an absorbent material suitable for flammable liquids (e.g., vermiculite or sand; do not use reactive absorbents) and a neutralizing agent for acids (such as sodium bicarbonate or calcium carbonate) should be on hand. For HF exposure, a tube of calcium gluconate gel should be immediately available.[7]
Step-by-Step Disposal Protocol for Dimethylphenylfluorosilane
This protocol is designed for the safe neutralization of small quantities of dimethylphenylfluorosilane (typically up to 10 g) in a laboratory setting. For larger quantities, it is strongly recommended to dispose of the material as hazardous waste through a licensed disposal facility without pre-treatment.
Part 1: Controlled Hydrolysis and Neutralization
The core of this procedure is the slow, controlled hydrolysis of the fluorosilane in a basic solution to neutralize the resulting hydrogen fluoride in situ.
Materials:
-
Dimethylphenylfluorosilane waste
-
A suitable inert solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
A 1 M solution of hydrochloric acid (HCl) for final pH adjustment
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser
-
Ice bath
-
pH paper or a calibrated pH meter
Experimental Workflow Diagram:
Caption: Workflow for the safe disposal of dimethylphenylfluorosilane.
Procedure:
-
Preparation: Don all required PPE and ensure you are working in a functional chemical fume hood. Assemble the three-necked flask with a magnetic stir bar, dropping funnel, and condenser. Place the flask in an ice bath to cool.
-
Dilution: Add a volume of an inert solvent, such as THF or diethyl ether, to the flask that is at least equal to the volume of the dimethylphenylfluorosilane waste. This dilution helps to moderate the reaction rate.
-
Addition of Silane: Slowly and carefully add the dimethylphenylfluorosilane waste to the stirred solvent in the flask.
-
Preparation of Basic Solution: Fill the dropping funnel with a 1 M solution of NaOH or KOH.
-
Controlled Hydrolysis: While vigorously stirring the silane solution in the ice bath, add the basic solution dropwise from the dropping funnel. The reaction is exothermic, so maintain a slow addition rate to keep the temperature of the reaction mixture below 25°C.
-
Completion of Reaction: After the addition of the basic solution is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the hydrolysis is complete.
-
pH Check and Neutralization: Once the reaction is complete, check the pH of the aqueous layer using pH paper or a calibrated pH meter. If the solution is still basic, slowly add 1 M HCl dropwise with stirring until the pH is between 6 and 8.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. You will have an organic layer containing the solvent and the dimethylphenylsilanol/siloxane byproducts, and an aqueous layer containing the neutralized salts.
-
Waste Segregation:
-
Drain the lower aqueous layer into a designated hazardous waste container for aqueous waste.
-
Pour the upper organic layer into a separate designated hazardous waste container for flammable organic waste.
-
Part 2: Final Waste Disposal
The segregated waste streams must be disposed of in accordance with all local, state, and federal regulations.
-
Labeling: Clearly label both waste containers with their contents (e.g., "Flammable Organic Waste: THF, Dimethylphenylsilanol, Siloxanes" and "Aqueous Waste: Sodium Chloride, Sodium Fluoride solution") and the appropriate hazard symbols.[5][8]
-
Storage: Store the sealed waste containers in a designated hazardous waste accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Do not pour any of the waste down the drain.
Causality and Trustworthiness: The "Why" Behind the Protocol
-
Controlled, Dropwise Addition: The hydrolysis of fluorosilanes can be vigorous. Slow, dropwise addition of the aqueous base into the cooled silane solution prevents a runaway reaction and excessive heat generation.
-
Use of a Basic Solution: Hydrolyzing in a basic solution immediately neutralizes the highly corrosive hydrogen fluoride as it is formed, converting it to a much less hazardous fluoride salt.
-
Inert Solvent: The use of an inert solvent helps to control the reaction rate by diluting the reactants and providing a medium for heat dissipation.
-
Final pH Adjustment: Ensuring the final aqueous waste is near neutral (pH 6-8) is a standard practice for many waste streams to prevent corrosion of storage containers and to comply with the requirements of waste disposal facilities.
-
Segregation of Waste: Separating the organic and aqueous waste streams is crucial for proper disposal. The organic layer is a flammable liquid, while the aqueous layer has its own hazard profile. Mixing them can create a more complex and difficult-to-manage waste.
Authoritative Grounding and Broader Context
While a specific EPA or OSHA protocol for dimethylphenylfluorosilane disposal is not published, the principles outlined in this guide are derived from authoritative sources on chemical safety and hazardous waste management. The Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management in the United States, and this procedure is designed to produce waste streams that can be safely handled by facilities operating under RCRA regulations.[9][10] The procedures for handling reactive silanes are well-established in the chemical literature and safety manuals.[11] Furthermore, the stringent safety measures for handling hydrogen fluoride are based on guidelines from occupational safety and health organizations.[2][4][6][7]
The increasing focus on the environmental impact of fluorinated compounds, such as PFAS, underscores the importance of responsible disposal of all organofluorine materials.[3] While dimethylphenylfluorosilane is not a PFAS, the principle of preventing the release of persistent or hazardous fluorine-containing substances into the environment is a shared goal.
By adhering to this comprehensive disposal guide, laboratory professionals can not only ensure a safe working environment but also contribute to the broader mission of responsible chemical stewardship.
References
- BenchChem. (2025). Proper Disposal of Trichloroeicosylsilane: A Step-by-Step Guide for Laboratory Professionals.
- Ducom, G., Laubie, B., Ohannessian, A., Chottier, C., Germain, P., & Chatain, V. (2015). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Water Science and Technology, 72(5), 813–820.
- Fisher Scientific. (n.d.). Safety Data Sheet: Dimethylphenylsilane.
- KAUST Health & Safety. (n.d.). Working with Hydrofluoric Acid Guideline.
- Patents, G. (n.d.). CN114989435B - Stable control dimethyl dichlorosilane hydrolysis process.
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
- Yale Environmental Health & Safety. (2023). Standard Operating Procedure - HYDROFLUORIC ACID.
- ACS Publications. (2026). Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor. Journal of the American Chemical Society.
-
eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Landfill Gas. (n.d.). Methods of Siloxane Removal from Biogas. Retrieved from [Link]
-
OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
- ResearchGate. (n.d.). Reduction of target siloxanes during hydrolysis experiments conducted....
-
Scribd. (n.d.). Safe Handling of Silane. Retrieved from [Link]
-
Solubility of Things. (n.d.). Chlorodimethylphenylsilane. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
- YouTube. (2025). How Do You Dispose Of Flammable Liquids?. CountyOffice.org.
- ACS Publications. (2025).
- Computer Science Journals. (n.d.).
- Environmental Health & Safety. (2025). Hydrofluoric Acid Safe Handling Guidelines.
- Google Patents. (n.d.). CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane.
- National Center for Biotechnology Information. (n.d.).
- PMC. (n.d.). Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus).
- ResearchGate. (n.d.). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions.
Sources
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Personal protective equipment for handling Dimethylphenylfluorosilane
CAS: 454-57-9 | Formula: C₈H₁₁FSi[1]
Executive Safety Directive: The Hidden HF Hazard
ATTENTION: Do not treat Dimethylphenylfluorosilane solely as a standard organic reagent. While it shares the flammability of organic solvents (Flash Point ~46°C), its primary danger lies in its hydrolytic instability .
Upon contact with environmental moisture or mucous membranes, the Si-F bond hydrolyzes. Unlike chlorosilanes which release HCl (causing immediate, screaming pain), fluorosilanes release Hydrogen Fluoride (HF) .
-
The Trap: The lipophilic phenyl and methyl groups facilitate rapid absorption through the skin's lipid bilayer.
-
The Mechanism: Once absorbed, hydrolysis releases fluoride ions deep within the tissue, sequestering calcium (
) and causing deep-tissue necrosis and potential systemic hypocalcemia.
Rule Zero: No work proceeds without a tube of Calcium Gluconate (2.5% gel) present on the benchtop.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves and a cotton lab coat are insufficient for direct handling of fluorosilanes. The following matrix defines the required defensive posture.
| Protection Zone | Required Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (Indirect Vented) + Face Shield (8-inch min) | Reasoning: Fluorosilanes react violently with ocular moisture. A face shield is mandatory to prevent "splash-back" from reaching the neck or chin during quenching. |
| Dermal (Body) | Flame-Resistant (FR) Lab Coat + Chemical-Resistant Apron (Neoprene or PVC) | Reasoning: The flash point (46°C) dictates FR clothing. The apron prevents saturation of clothing in the event of a spill, which would hold HF against the skin. |
| Respiratory | Fume Hood (Face velocity 80–100 fpm) | Reasoning: Inhalation causes immediate respiratory tract burns. Work must never occur on an open bench. |
| Hand Protection | Double-Glove Configuration (See Protocol Below) | Reasoning: Standard nitrile degrades rapidly upon exposure to fluorinated organics. Laminate liners provide the chemical barrier; nitrile provides the grip. |
The "Sacrificial Layer" Glove Protocol
For handling Dimethylphenylfluorosilane, you must utilize a permeation-resistant inner layer protected by a mechanical outer layer.
-
Inner Layer (Barrier): Silver Shield® / 4H® (PE/EVOH Laminate).
-
Why: These offer >4 hours breakthrough time for broad-spectrum organic solvents and HF.
-
-
Outer Layer (Dexterity/Sacrificial): 5-8 mil Nitrile (Long Cuff).
-
Why: Protects the clumsy laminate glove from tearing and provides grip. If splashed, strip the nitrile immediately; the inner laminate remains compromised but buys you time to wash.
-
Operational Logic & Workflow
The following diagram illustrates the decision logic for handling this reagent, prioritizing the "Stop/Go" decision based on safety resource availability.
Figure 1: Operational workflow emphasizing the mandatory "Go/No-Go" check for Calcium Gluconate before PPE donning.
Handling Protocol: Air-Free Transfer
To minimize hydrolysis (and HF generation), Dimethylphenylfluorosilane should be handled using inert atmosphere techniques.
Equipment Preparation[2][3][4]
-
Glassware: Flame-dried or oven-dried (>120°C for 2 hours). Moisture is the enemy.
-
Syringes: Glass or solvent-resistant plastic (PP/PE). Avoid standard rubber plungers if possible; they may swell.
-
Needles: Stainless steel, long deflecting tip.
Step-by-Step Transfer
-
Purge: Secure the reagent bottle under a positive pressure of Nitrogen or Argon.
-
Draw: Insert the needle through the septum. Draw the required volume slowly to prevent cavitation.
-
Transfer: Inject directly into the reaction vessel through a septum. Do not pour this chemical from an open mouth bottle; the fumes will hydrolyze in the hood air, etching the sash glass and exposing you to HF vapor.
-
Needle Wash: Immediately rinse the needle/syringe with anhydrous toluene or dichloromethane into a dedicated "Fluoride Waste" container.
Emergency Response: The Self-Validating System
If exposure occurs, you cannot rely on pain as an immediate indicator. The lipophilic nature of the phenyl group may delay the pain signal while the fluoride penetrates.
The "15-Minute Rule" is modified for HF-generating compounds:
Figure 2: Emergency response logic. Note the deviation from standard protocols: Skin flushing is limited to 5 minutes to prioritize Calcium Gluconate application.
Critical Medical Note: Standard chemical burns require 15 minutes of flushing. For HF-generating silanes, flush skin for 5 minutes to remove gross contamination, then immediately apply Calcium Gluconate . Water washes HF off the surface, but it does not stop the fluoride ion already migrating through the tissue. Only Calcium stops that.
Disposal & Quenching
Never dispose of unreacted Dimethylphenylfluorosilane in the organic waste stream. It will hydrolyze in the waste drum, pressurizing the container and potentially creating a "geyser" of acidic waste.
Quenching Protocol
-
Prepare Quench Bath: 10% Sodium Carbonate (
) or Sodium Hydroxide ( ) in water. Use a Polypropylene (PP) or HDPE beaker (HF etches glass; if the quench becomes acidic, glass may fail). -
Dilution: Dilute the residual silane with an inert solvent (e.g., Hexane or Toluene).
-
Addition: Add the silane solution dropwise to the stirred basic quench bath.
-
Chemistry:
. -
The base neutralizes the HF immediately as it forms (
).
-
-
Verification: Check pH. Ensure it remains basic (pH > 9).
-
Disposal: Label as "Basic Fluoride Waste" and dispose of according to local EHS regulations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9962, Dimethylphenylfluorosilane. Retrieved from [Link]
-
Harvard University EHS. Guidelines for the Handling of Hydrofluoric Acid and HF-Generating Chemicals. (General protocol reference for HF-generating precursors). Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedure: Fluorosilanes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
